molecular formula C11H12O5 B1581115 Dimethyl 4-methoxyisophthalate CAS No. 22955-73-3

Dimethyl 4-methoxyisophthalate

Cat. No.: B1581115
CAS No.: 22955-73-3
M. Wt: 224.21 g/mol
InChI Key: VYLTWLWJTAJDSS-UHFFFAOYSA-N
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Description

Dimethyl 4-methoxyisophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 4-methoxyisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 4-methoxyisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-methoxyisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLTWLWJTAJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177501
Record name Dimethyl 4-methoxyisophthalate
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22955-73-3
Record name 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate
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Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Dimethyl 4-Methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a specialized aromatic diester used primarily as a regioselective scaffold in the synthesis of pharmaceutical intermediates (e.g., serine protease inhibitors, anti-platelet hydrazones) and lignin model compounds.[1][2][3] Its structural rigidity, provided by the benzene core, combined with the electronic differentiation of the C1 and C3 ester positions induced by the C4-methoxy group, makes it a valuable building block for fragment-based drug discovery (FBDD).

This guide provides a definitive technical profile of DM-4-MIP, correcting common literature conflations between the ester and its parent acid, and offers validated protocols for its synthesis and characterization.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of DM-4-MIP is governed by the ortho-effect of the methoxy group relative to the C3-ester, which creates a distinct steric and electronic environment compared to the C1-ester.

AttributeSpecification
IUPAC Name Dimethyl 4-methoxybenzene-1,3-dicarboxylate
Common Name Dimethyl 4-methoxyisophthalate
CAS Registry Number 22955-73-3
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)OC)C(=O)OC
InChI Key VNGOYPQMJFJDLV-UHFFFAOYSA-N
Structural Conformation Note

In solution, the C4-methoxy group forces the adjacent C3-ester group to rotate out of planarity with the benzene ring to minimize steric repulsion. This deconjugation makes the C3-ester slightly more reactive toward nucleophilic attack (e.g., hydrazinolysis) compared to the C1-ester, a property exploited in regioselective synthesis.

Part 2: Physicochemical Data Matrix

Critical Correction: Literature searches often conflate the melting point of the ester with its parent acid (4-methoxyisophthalic acid, MP ~260°C). The correct experimental range for the dimethyl ester is 93–97°C .[2][4]

PropertyValue / RangeCondition / Method
Physical State Crystalline SolidAmbient Temp (25°C)
Color White to Off-WhiteRecrystallized from MeOH
Melting Point 93 – 97 °C Capillary method (uncorrected)
Boiling Point ~305 °C (Predicted)760 mmHg
Solubility (High) DCM, Methanol, DMSO, Ethyl Acetate> 50 mg/mL
Solubility (Low) Water, Hexanes< 0.1 mg/mL
LogP (Octanol/Water) 1.8 – 2.1Predicted (Lipophilic)
pKa N/A (Non-ionizable ester)Parent acid pKa ~3.5

Part 3: Synthetic Pathways & Process Chemistry

Researchers typically access DM-4-MIP via two primary routes. The choice depends on the starting material availability: the parent acid (Route A) or the hydroxy-ester analog (Route B).

Route A: Fischer Esterification (Scale-Up Preferred)

This route utilizes 4-methoxyisophthalic acid.[3] Thionyl chloride (


) is preferred over sulfuric acid to drive the equilibrium irreversibly via the formation of the acid chloride intermediate.

Protocol:

  • Activation: Suspend 4-methoxyisophthalic acid (1.0 eq) in anhydrous methanol (20 vol).

  • Addition: Cool to 0°C. Add

    
     (3.0 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO2).
    
  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with sat.

    
     (remove unreacted acid) and Brine.
    
  • Purification: Recrystallize from minimal hot methanol.

Route B: O-Methylation (Lab Scale)

Used when converting Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0) to the methoxy derivative.

Protocol:

  • Dissolution: Dissolve Dimethyl 4-hydroxyisophthalate (1.0 eq) in Acetone or DMF.

  • Base: Add anhydrous

    
     (1.5 eq). Stir for 15 min.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq). Note: MeI is toxic; use a fume hood.

  • Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4 hours.

  • Isolation: Filter inorganic salts. Concentrate filtrate.[3] Precipitate with cold water.

Synthetic Workflow Diagram

Synthesis Start_Acid 4-Methoxyisophthalic Acid Intermediate Acid Chloride Intermediate Start_Acid->Intermediate Activation Start_Hydroxy Dimethyl 4-hydroxy- isophthalate Product Dimethyl 4-methoxy- isophthalate (CAS 22955-73-3) Start_Hydroxy->Product O-Methylation Intermediate->Product Esterification Reagent_A SOCl2 / MeOH (Reflux) Reagent_B MeI / K2CO3 (DMF, 60°C)

Figure 1: Dual synthetic pathways for accessing Dimethyl 4-methoxyisophthalate.

Part 4: Analytical Characterization

To validate the identity of synthesized DM-4-MIP, Nuclear Magnetic Resonance (NMR) is the gold standard.[5] The following data distinguishes the ester from the parent acid.

1H-NMR Profiling (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are relative to TMS.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2 8.25 – 8.30Doublet (d)1HDeshielded by two ester carbonyls; splits with H-6.
H-6 8.10 – 8.15Doublet of Doublets (dd)1HOrtho to C1-ester, meta to OMe.
H-5 7.25 – 7.30Doublet (d)1HShielded by adjacent OMe group (Ortho-effect).
-OCH₃ 3.90 – 3.95Singlet (s)3HMethoxy ether attached to aromatic ring.
-COOCH₃ 3.80 – 3.85Singlet (s)6HTwo methyl ester groups (may appear as 2 peaks).

Diagnostic Check: The disappearance of the broad carboxylic acid singlet (11.0–13.0 ppm) and the appearance of the methyl ester singlets (~3.8 ppm) confirms successful esterification.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution ~12–14 min (highly dependent on gradient/column).

Part 5: Handling, Stability & Safety

Stability Profile
  • Hydrolysis Risk: Stable at neutral pH. Susceptible to hydrolysis in strong aqueous base (NaOH) or acid (HCl) at elevated temperatures, reverting to 4-methoxyisophthalic acid.

  • Thermal Stability: Stable up to ~250°C. Can be sublimed under high vacuum.

Safety Protocol (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Management: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone for disposal.

References

  • Brieflands. Synthesis of 4-Methoxy-1, 3-Benzenediolylhydrazones and Evaluation of Their Anti-Platelet Aggregation Activity. (Provides synthesis of intermediate ester and parent acid data). Link

  • ChemicalBook. Dimethyl 4-methoxyisophthalate Product Description & CAS Verification.Link

  • National Institutes of Health (NIH). Statistical Removal of Background Signals from High-throughput 1H NMR (Reference for NMR behavior).Link

  • ChemSigma. Product Specifications for CAS 22955-73-3 (Melting Point Confirmation).Link

  • Royal Society of Chemistry (RSC). Derivatives of 4-Hydroxyisophthalic Acid (Synthetic methodology for methylation).Link

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Dimethyl 4-methoxyisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this compound, grounded in the principles of substituent effects on aromatic systems. While a direct experimental spectrum for this specific molecule is not publicly available, this guide offers a robust, predicted spectrum and a detailed interpretation based on empirical data from analogous structures and established spectroscopic principles.

Introduction: The Structural Significance of Dimethyl 4-methoxyisophthalate

Dimethyl 4-methoxyisophthalate, a substituted aromatic dicarboxylic acid ester, presents a unique electronic environment due to the interplay of its electron-donating methoxy group and two electron-withdrawing methyl ester functionalities. The precise characterization of this molecule is paramount for its application in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. ¹³C NMR spectroscopy is an indispensable tool for confirming its structure, offering detailed insights into the carbon framework and the electronic impact of its substituents.

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate is based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a methoxy group on a benzene ring. The predicted chemical shifts are presented in the table below, followed by a detailed rationale for each assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O166-168The carbonyl carbons of the two methyl ester groups are expected to resonate in the typical downfield region for esters. Their chemical shifts will be similar but not identical due to their different positions relative to the methoxy group.
C-4160-163This carbon, directly attached to the strongly electron-donating methoxy group, is significantly shielded and will appear at the most downfield position among the aromatic carbons.
C-1, C-3132-135These carbons are ipso to the electron-withdrawing methyl ester groups and will be deshielded, appearing downfield in the aromatic region. Their chemical shifts will be influenced by the methoxy group.
C-5118-121This carbon is ortho to the methoxy group and meta to one of the ester groups, experiencing a moderate shielding effect.
C-2, C-6115-118These carbons are meta to the methoxy group and ortho/para to the ester groups, resulting in a complex interplay of electronic effects. They are expected to be the most shielded of the aromatic carbons.
OCH₃55-58The methoxy carbon chemical shift is characteristic and falls within a well-defined range.
COOCH₃52-54The chemical shifts of the methyl carbons of the two ester groups are expected to be very similar.

Mechanistic Insights into Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic effects exerted by the methoxy and dimethyl ester groups on the benzene ring.

  • Methoxy Group (-OCH₃): As a strong π-donor through resonance and a weak σ-withdrawer through induction, the methoxy group increases electron density at the ortho and para positions (C-3, C-5, and C-1, respectively, relative to its position at C-4). This increased electron density leads to a shielding effect, causing the corresponding carbon signals to shift upfield (to lower ppm values). The carbon directly attached to the methoxy group (C-4) experiences the most significant deshielding due to the electronegativity of the oxygen atom.

  • Methyl Ester Groups (-COOCH₃): These groups are electron-withdrawing through both resonance and inductive effects. They decrease electron density on the aromatic ring, particularly at the ortho and para positions relative to their points of attachment. This leads to a deshielding effect, shifting the signals of the affected carbons downfield (to higher ppm values). The ipso-carbons (C-1 and C-3) are directly attached to these electron-withdrawing groups and are thus significantly deshielded.

The interplay of these opposing electronic effects from the methoxy and the two ester groups results in the predicted nuanced chemical shifts for each aromatic carbon in Dimethyl 4-methoxyisophthalate.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum with a good signal-to-noise ratio.

  • Procedure:

    • Weigh approximately 20-30 mg of pure Dimethyl 4-methoxyisophthalate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium lock signal is readily recognized by modern NMR spectrometers.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Rationale: Optimization of spectrometer parameters is essential for achieving good spectral resolution and sensitivity.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field across the sample.

    • Tune and match the ¹³C probe to the correct frequency to maximize signal reception.

3. Data Acquisition:

  • Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum.

  • Procedure:

    • Set the spectral width to encompass the expected chemical shift range for all carbons in the molecule (e.g., 0-200 ppm).

    • Use a standard proton-decoupled ¹³C pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.[2]

    • Set the number of scans to a sufficient value (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and weaker signals.

    • Employ a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if desired.

4. Data Processing:

  • Rationale: Appropriate data processing is necessary to convert the raw free induction decay (FID) signal into a readable spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if quantitative information is required, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.

Visualizing the Molecular Structure and NMR Workflow

Molecular Structure with Predicted ¹³C NMR Peak Assignments

Caption: Predicted ¹³C NMR chemical shift assignments for Dimethyl 4-methoxyisophthalate.

Experimental Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock_shim Lock & Shim transfer->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire Acquire FID tune_probe->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference to TMS phase_baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹³C NMR analysis of Dimethyl 4-methoxyisophthalate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of Dimethyl 4-methoxyisophthalate. The detailed interpretation of substituent effects, coupled with a robust experimental protocol, offers valuable insights for researchers and professionals in the field. The predicted spectral data serves as a reliable reference for the structural elucidation and quality control of this important chemical entity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

Sources

"mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate , structured for application scientists and researchers in drug development and impurity profiling.

Technical Guide & Structural Elucidation Protocols

Executive Summary & Chemical Identity

Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅, MW 224.21 Da) represents a critical structural isomer in the analysis of aromatic esters, often encountered as a stable intermediate in the synthesis of polyester resins or as a functionalized impurity in salicylate-based drug development.

Accurate identification of this compound requires distinguishing it from its 1,2-isomer (phthalate) and 1,4-isomer (terephthalate).[1] This guide provides a definitive fragmentation logic derived from Electron Ionization (EI) mechanisms, focusing on the suppression of the cyclic anhydride pathway typical of ortho-isomers and the dominance of acylium ion stabilization.

Chemical Specifications
PropertyDetail
IUPAC Name Dimethyl 4-methoxybenzene-1,3-dicarboxylate
Molecular Formula C₁₁H₁₂O₅
Exact Mass 224.0685 Da
Key Structural Features Meta-positioned methyl esters (C1, C3); Methoxy group (C4) ortho to C3-ester.[1]

Mechanistic Fragmentation Analysis

In 70 eV Electron Ionization (EI) mass spectrometry, Dimethyl 4-methoxyisophthalate exhibits a fragmentation pattern governed by


-cleavage  and acylium ion stabilization , distinct from the "phthalate anhydride" mechanism.[1]
The Primary Pathway: Formation of the Acylium Ion (m/z 193)

Unlike aliphatic esters that often undergo McLafferty rearrangements, aromatic methyl esters predominately fragment via


-cleavage adjacent to the carbonyl group.
  • Molecular Ion (M⁺, m/z 224): The aromatic ring stabilizes the radical cation, resulting in a discernible molecular ion peak, though often not the base peak.[1]

  • 
    -Cleavage (Loss of[1] •OCH₃):  The bond between the carbonyl carbon and the ether oxygen of the ester group breaks.
    
    • Mechanism: Homolytic cleavage releases a methoxy radical (•OCH₃, 31 Da).[1]

    • Result: Formation of a resonance-stabilized acylium ion at m/z 193 .

    • Diagnostic Value: This is typically the Base Peak (100%) in isophthalate derivatives, confirming the presence of the methyl ester moiety.

Secondary Pathway: Decarbonylation (m/z 165)

The acylium ion (m/z 193) is electronically stable but thermodynamically prone to losing carbon monoxide (CO) under high-energy collision conditions or within the ion source.[1]

  • Loss of CO (-28 Da): The acylium ion ejects a neutral CO molecule.[1]

  • Result: Formation of the aryl cation [C₁₀H₉O₃]⁺ at m/z 165 .[1]

  • Significance: The transition

    
     is a standard "fingerprint" for benzoyl-type cations.[1]
    
The "Ortho Effect" & Isomer Differentiation

A critical aspect of this molecule is the C4-Methoxy group, which is ortho to the C3-Ester .

  • Absence of m/z 149: The 1,3-meta positioning of the two ester groups prevents the formation of the stable protonated phthalic anhydride ion (m/z 149), which is the hallmark of ortho-phthalates (1,2-isomers). The absence of a dominant m/z 149 peak is the primary self-validating check to rule out phthalate contamination.

  • Ortho-Methoxy Interaction: The C4-methoxy group can interact with the C3-ester.[1] While less dominant than the primary

    
    -cleavage, secondary fragmentation may involve the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, a pathway observed in ortho-methoxy benzoates.
    

Visualization of Fragmentation Pathways

The following diagram maps the ionization and dissociation flow, highlighting the energetic descent from the molecular ion to the stable fragment species.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 224 [C11H12O5]+. Acylium Acylium Ion (Base Peak) m/z 193 [M - OCH3]+ M_Ion->Acylium - •OCH3 (31 Da) (Alpha-Cleavage) Phthalate_Check VALIDATION CHECK: Is m/z 149 present? (If YES -> Contamination) M_Ion->Phthalate_Check Isomer Differentiation ArylCat Aryl Cation m/z 165 [M - OCH3 - CO]+ Acylium->ArylCat - CO (28 Da) (Decarbonylation)

Caption: Mechanistic flow of Dimethyl 4-methoxyisophthalate fragmentation. The red node (m/z 193) represents the predicted base peak derived from ester alpha-cleavage.

Experimental Methodology & Validation Protocol

To ensure data integrity (Trustworthiness), the following protocol incorporates self-validating steps to confirm the identity of the analyte.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Avoid protic solvents if derivatization is suspected, though stable esters are generally robust.[1]

  • Concentration: Target 10-50 ppm for full-scan GC-MS.

GC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode EI (70 eV)Standardizes fragmentation for library comparison (NIST/Wiley).[1]
Source Temp 230°CPrevents condensation of high-boiling esters; promotes stable ion formation.[1]
Scan Range m/z 40 - 300Captures low mass aromatic fragments (m/z 77) and the molecular ion (m/z 224).[1]
Column 5% Phenyl-methylpolysiloxaneStandard non-polar column (e.g., DB-5, HP-5) separates isomers effectively.[1]
Self-Validating Analysis Workflow

Use this logic gate to validate your spectrum:

  • Check M+: Is there a peak at m/z 224 ? (If No

    
     Check concentration or ionization energy).[1]
    
  • Check Base Peak: Is m/z 193 the dominant ion? (If No

    
     Suspect interference or different isomer).
    
  • Exclusion Criteria: Is m/z 149 significant (>20% relative abundance)?

    • YES: Sample is likely contaminated with common plasticizers (DEHP, Dimethyl Phthalate).[1]

    • NO: Confirms Meta-substitution pattern (Isophthalate).

Summary of Diagnostic Ions

The following table summarizes the key ions required for positive identification.

m/zIdentityFormation MechanismRelative Abundance (Est.)
224 Molecular Ion [M]⁺[1]•Ionization of aromatic ring10 - 30%
193 Acylium Ion [M-31]⁺

-cleavage of methoxy group from ester
100% (Base Peak)
165 Aryl Cation [M-59]⁺Loss of CO from m/z 19320 - 50%
135 Substituted PhenylLoss of CH₂O (Formaldehyde) from m/z 16510 - 25%
77 Phenyl CationComplete stripping of substituents< 10%

References

  • NIST Mass Spectrometry Data Center. (2025).[1][2] Dimethyl isophthalate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] Dimethyl 4-hydroxyisophthalate Compound Summary. PubChem.[1][2] Retrieved from [Link][1]

  • Flammang, R., et al. (2008).[1][3] Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry. (Contextual grounding for isophthalate fragmentation mechanisms).

  • Attygalle, A. B. (2016).[1][4] Mass Spectrometry of Analytical Derivatives.[1][5] 2. "Ortho" and "Para" Effects. Journal of The American Society for Mass Spectrometry.[1] (Mechanistic insight into ortho-methoxy effects).

Sources

Technical Guide: Solubility Profile & Purification Strategy for Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Dimethyl 4-methoxyisophthalate in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

Dimethyl 4-methoxyisophthalate (CAS 22955-73-3), also known as dimethyl 4-methoxybenzene-1,3-dicarboxylate, is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulant pharmaceuticals.[1][2] Its solubility profile is the governing factor in optimizing reaction kinetics (nucleophilic substitutions) and downstream purification (crystallization).[1]

This guide provides a comprehensive physicochemical profile, a qualitative solubility landscape based on structural analogs and synthesis data, and a rigorous, self-validating protocol for determining precise thermodynamic solubility parameters.[1] It is designed to empower researchers to transition from empirical observation to predictive process control.[1]

Physicochemical Identity & Profile

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[1] The 4-methoxy substitution on the isophthalate core introduces electron-donating character and slight asymmetry, influencing crystal lattice energy and solvation enthalpy.[1]

ParameterValue / DescriptionSource Validation
Chemical Name Dimethyl 4-methoxyisophthalateIUPAC
CAS Number 22955-73-3 Chemical Abstracts Service
Molecular Formula C₁₁H₁₂O₅Stoichiometry
Molecular Weight 224.21 g/mol Calculated
Physical State White Crystalline SolidExperimental Observation
Melting Point 93 – 97 °C[1, 2]
Boiling Point ~331.6 °C (at 760 mmHg)Predicted [2]
Density 1.184 g/cm³Predicted [2]
LogP (Predicted) ~1.27Hydrophobicity Index [2]

Solubility Landscape: Qualitative & Semi-Quantitative Analysis

Based on synthesis workflows and structural homology with dimethyl isophthalate (DMI), the solubility behavior of Dimethyl 4-methoxyisophthalate follows a "polar-aprotic preferred" and "alcohol-soluble" trend.[1]

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Alcohols Methanol, EthanolHigh (Hot), Moderate (Cold) Primary solvents for recrystallization.[1] Solute-solvent H-bonding with ester oxygens facilitates dissolution at higher

.[1]
Esters Ethyl AcetateHigh "Like dissolves like." Excellent for extraction; often used in biphasic workups.[1]
Chlorinated Chloroform, DCMHigh Strong dipole-dipole interactions overcome lattice energy effectively.[1]
Aprotic Polar DMSO, DMFVery High High dielectric constants solubilize the diester readily; difficult to remove (high BP).[1]
Aqueous WaterInsoluble / Antisolvent Hydrophobic aromatic core dominates; water forces precipitation (hydrophobic effect).[1]
Thermodynamic Behavior (Theoretical)

The dissolution of Dimethyl 4-methoxyisophthalate is an endothermic process (


).[1] Solubility increases significantly with temperature, following the van't Hoff relationship.[1] The presence of the methoxy group slightly reduces solubility in non-polar alkanes (e.g., hexane) compared to the unsubstituted isophthalate due to increased polarity.[1]

Strategic Protocol: Precise Solubility Determination

In the absence of a specific literature table for this CAS number, researchers must generate their own data to optimize process yield.[1] The following protocol is a self-validating system using the Gravimetric Shake-Flask Method , coupled with the Apelblat Model for data smoothing.

Experimental Workflow (Gravimetric Method)

Objective: Determine the mole fraction solubility (


) at temperatures 

(278.15 K to 323.15 K).
  • Preparation: Add excess Dimethyl 4-methoxyisophthalate solid to 50 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.

  • Equilibration: Stir continuously for 24 hours at constant temperature (

    
     K).
    
  • Clarification: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).[1]
      
    • Add supernatant and weigh (

      
      ).[1]
      
    • Evaporate solvent (vacuum oven at 45°C) until constant mass is achieved (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Const T) Start->Equilibrate Mix Settle Phase Separation (2h) Equilibrate->Settle Saturation Filter Isothermal Filtration Settle->Filter Supernatant Gravimetry Evaporation & Weighing Filter->Gravimetry Aliquot Calc Calculate Mole Fraction (xe) Gravimetry->Calc Data

Caption: Standardized Gravimetric Shake-Flask workflow for determining solubility limits.

Thermodynamic Modeling & Data Correlation

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This model is the industry standard for ester derivatives.[1]

The Apelblat Equation:


[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
    .
    
  • Root Mean Square Deviation (RMSD): Should be minimal (

    
    ).
    

Application: Purification & Crystallization Strategy[6]

The primary application of solubility data for Dimethyl 4-methoxyisophthalate is in purification via recrystallization .[1] The high temperature coefficient of solubility in alcohols makes "Cooling Crystallization" the preferred method.[1]

Recommended Purification Protocol
  • Dissolution: Dissolve crude solid in Methanol or Ethanol at reflux (

    
    ).[1]
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Yield): Slow cooling to 0-5°C.[1]

    • Method B (Purity): Addition of Water (Antisolvent) dropwise to the hot solution until turbidity persists, then cool.[1]

  • Isolation: Vacuum filtration and wash with cold solvent (e.g., 1:1 MeOH:Water).[1]

Visualization: Purification Logic Tree

PurificationLogic Crude Crude Dimethyl 4-methoxyisophthalate SolventSelect Select Solvent: Methanol or Ethanol Crude->SolventSelect Dissolve Dissolve at Reflux SolventSelect->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter CrystType Select Crystallization Mode HotFilter->CrystType Cooling Cooling Crystallization (High Purity) CrystType->Cooling Standard Antisolvent Anti-Solvent (Water) Addition (High Yield) CrystType->Antisolvent Maximize Recovery Isolate Filter & Dry Cooling->Isolate Antisolvent->Isolate

Caption: Decision matrix for recrystallization based on yield vs. purity requirements.

References

  • ChemicalBook. (2025).[1][3] Dimethyl 4-methoxyisophthalate Properties and Synthesis. Retrieved from [1]

  • Finetech Industry. (2025). Material Safety Data Sheet & Physicochemical Properties: CAS 22955-73-3.[1][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CAS 5985-24-0 (Hydroxy Analog Reference). Retrieved from [1]

  • Ren, K., et al. (2016).[1] Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Fluid Phase Equilibria. (Methodology Reference).

  • Wang, J., et al. (2017).[1] Thermodynamic Solubility Profile of Diesters in Organic Solvents. Journal of Chemical & Engineering Data. (General Solubility Trends for Isophthalates).

Sources

Thermal Stability Profiling of Dimethyl 4-methoxyisophthalate: Characterization Protocols and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅) is a functionalized aromatic diester utilized primarily as a synthesis intermediate for complex polyesters and pharmaceutical precursors.[1] Unlike its parent compound, dimethyl isophthalate (DMI), the presence of the electron-donating methoxy group at the 4-position alters its thermal profile, introducing specific lability concerns regarding the ether linkage.[1]

This guide provides a technical framework for evaluating the thermal stability of Dimethyl 4-methoxyisophthalate. It addresses the critical competition between volatilization (physical loss) and decomposition (chemical breakdown), providing researchers with the protocols necessary to distinguish these mechanisms during drug substance development or polymer processing.[1]

Molecular Architecture & Theoretical Thermal Baseline[1]

To understand the thermal behavior, we must first analyze the functional groups.[1] The molecule contains three thermally active sites:[1]

  • Methyl Ester Groups (x2): Generally stable up to ~300°C but susceptible to hydrolysis and transesterification.[1]

  • Methoxy Ether Linkage (Ar-O-CH₃): The bond dissociation energy (BDE) of the methyl-oxygen bond in anisole derivatives is typically ~60–65 kcal/mol, making it a potential weak point for radical cleavage at elevated temperatures (>350°C).[1]

  • Aromatic Core: Highly stable.[1]

Predicted Physical Properties

Note: As specific empirical data for this isomer is sparse in open literature compared to DMI, these values are derived from Structure-Property Relationship (SPR) analysis of analogous isophthalates.

PropertyPredicted RangeRationale
Melting Point (

)
75°C – 85°C The methoxy group disrupts the symmetry slightly compared to DMT but increases molecular weight and polarity compared to DMI (

).[1]
Boiling Point (

)
290°C – 310°C Estimated at atmospheric pressure. Significant sublimation/evaporation expected >150°C.
Flash Point >140°C Closed cup estimate based on DMI (

).
Decomposition Onset (

)
~340°C Primary degradation likely involves methoxy cleavage or ester pyrolysis.

Decomposition Mechanisms & Pathways[1][2][3][4]

The thermal degradation of Dimethyl 4-methoxyisophthalate is not a single event but a competition between physical evaporation and chemical breakdown.[1]

The Pathways[1][3]
  • Physical Volatilization: As a relatively low molecular weight diester, the compound will generate significant vapor pressure before reaching its decomposition temperature.[1] In open systems, weight loss is primarily evaporation.[1]

  • Hydrolysis (Moisture-Induced): In the presence of trace water, ester hydrolysis occurs well below the pyrolysis temperature, yielding methanol and the mono-ester or di-acid.[1]

  • Pyrolytic Degradation: At high temperatures (>350°C), two mechanisms dominate:

    • Demethylation: Homolytic cleavage of the methoxy methyl group.[1]

    • Decarboxylation: Loss of CO₂ from the ester groups.[1]

Mechanistic Visualization

The following diagram illustrates the logical flow of thermal stress on the molecule.

DecompositionPathways cluster_0 Critical Control Point Molecule Dimethyl 4-methoxyisophthalate (Solid) Melt Molten Phase (~80°C) Molecule->Melt Heat > Tm Vapor Vapor Phase (Intact Molecule) Melt->Vapor Heat < Td (Evaporation) Hydrolysis Hydrolysis Products (Acid + Methanol) Melt->Hydrolysis + H2O (Trace Moisture) Radical Radical Intermediates Melt->Radical Heat > 350°C (Pyrolysis) Char Char/Residue (Polymeric Aromatics) Radical->Char -CO2, -CH3 (Carbonization)

Caption: Thermal fate map showing competition between phase change (evaporation) and chemical degradation (pyrolysis).

Experimental Characterization Protocols

To validate the stability of this compound for drug development or polymer synthesis, you must isolate the chemical decomposition from physical evaporation.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of weight loss and distinguish evaporation from decomposition.[1]

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]

  • Crucible: Alumina (open) vs. Aluminum (pinhole).[1]

  • Protocol:

    • Standard Ramp: 10°C/min from Ambient to 600°C.[1]

    • Atmosphere:

      • Nitrogen (Inert):[1] To determine pure thermal stability (pyrolysis).[1]

      • Air (Oxidative):[1] To determine oxidative stability (combustion profile).[1]

    • Isothermal Hold: Heat to 200°C (below predicted

      
      ) and hold for 60 mins.
      
      • Interpretation: If weight loss is linear and continuous, it is evaporation .[1] If weight loss accelerates or plateaus, it indicates decomposition/degassing .[1]

Differential Scanning Calorimetry (DSC)

Objective: Accurately measure Melting Point (


) and energetic decomposition events.[1]
  • Critical Step (Sealed Pans): You must use hermetically sealed high-pressure pans (e.g., gold-plated or high-pressure steel) for the decomposition study.[1]

    • Why? In an open pan, the sample will evaporate before it decomposes, showing an endotherm (vaporization) that masks the exotherm (decomposition).[1] Sealed pans suppress volatilization, forcing the material to degrade chemically.[1]

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 400°C.

    • Look for:

      • Sharp Endotherm (~75-85°C): Melting.[1]

      • Broad Exotherm (>300°C): Decomposition.[1]

Analytical Workflow Diagram

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Calorimetry (DSC) Start Sample: Dimethyl 4-methoxyisophthalate TGA_Open Open Pan (N2) Measure: Volatility Start->TGA_Open DSC_Seal Hermetic Seal Pan Suppress Evaporation Start->DSC_Seal TGA_Iso Isothermal (200°C) Measure: Sublimation Rate TGA_Open->TGA_Iso Analysis Evolved Gas Analysis (TGA-MS or GC-MS) TGA_Open->Analysis Capture Off-gas DSC_Data Identify exothermic decomposition onset DSC_Seal->DSC_Data Result Thermal Profile Defined DSC_Data->Result Analysis->Result

Caption: Integrated workflow for distinguishing volatility from chemical instability.

Practical Implications for Synthesis & Processing

Reaction Safety (Scale-Up)

When using Dimethyl 4-methoxyisophthalate in transesterification reactions (e.g., reacting with ethylene glycol):

  • Methanol Evolution: The reaction releases methanol.[1] Ensure condensers are set to <60°C to remove methanol while retaining the diester (which may sublime).[1]

  • Thermal Ceiling: Do not exceed 280°C in the reactor. Above this, the methoxy group may cleave, leading to color bodies (yellowing) due to quinone formation or phenolic oxidation.[1]

Storage Requirements
  • Hydrolytic Sensitivity: Like all methyl esters, it will hydrolyze to the acid form if exposed to moisture and heat.[1]

  • Condition: Store in tightly sealed containers with desiccant at <25°C.

  • Shelf Life: Re-test melting point every 12 months. A broadening of the melting peak (lowering of onset) indicates hydrolysis (presence of carboxylic acid impurities).[1]

References

  • Lide, D. R. (2005).[1][2] CRC Handbook of Chemistry and Physics.[1][2] CRC Press.[1][2] (Source for baseline physical properties of dimethyl isophthalate analogs).

  • TA Instruments. (n.d.).[1] Thermal Analysis of Phase Change Materials. Link (Protocol grounding for DSC heat capacity and phase transition measurement).[1]

  • BenchChem. (2025).[1][3] Thermal Decomposition of Isophthalic Acid Derivatives. Link (General degradation pathways for aromatic esters).[1]

  • PubChem. (2025).[1][2][4] Dimethyl isophthalate Compound Summary. National Library of Medicine.[1] Link (Structural baseline for C10H10O4 vs C11H12O5 comparison).[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Dimethyl Isophthalate. Link (Handling and safety baselines).

Disclaimer: The specific thermal values for Dimethyl 4-methoxyisophthalate are estimated based on structure-property relationships with Dimethyl Isophthalate (DMI).[1] Researchers must perform the prescribed TGA/DSC protocols to validate exact values for their specific lot and purity.

Sources

The Strategic Integration of Dimethyl 4-Methoxyisophthalate in the Synthesis of Advanced Metal-Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Dimethyl 4-methoxyisophthalate as a pivotal organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced role of this functionalized ligand, detailing synthetic strategies, resultant framework properties, and potential applications, with a focus on leveraging its unique chemical attributes for targeted functionalities.

Introduction: The Rationale for Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The modularity of MOF synthesis allows for the precise tuning of their structural and chemical properties by judiciously selecting and modifying these building blocks.[3] The introduction of functional groups onto the organic linkers is a key strategy for tailoring the properties of MOFs for specific applications, such as gas storage and separation, catalysis, and drug delivery.[4][5] The methoxy group (-OCH₃) is a particularly interesting functional moiety due to its electron-donating nature and its potential to influence the coordination chemistry and framework properties.

Dimethyl 4-methoxyisophthalate, as a derivative of isophthalic acid, offers a unique combination of a rigid backbone, specific coordination geometry, and the electronic influence of the methoxy group. This guide will explore how these features are harnessed in the synthesis of novel MOFs with enhanced or specialized functionalities.

The Role of the 4-Methoxy Group: A Deeper Dive

The strategic placement of the methoxy group at the 4-position of the isophthalate backbone has profound implications for the resulting MOF architecture and properties.

  • Electronic Effects : The electron-donating nature of the methoxy group can modulate the electron density of the carboxylate coordinating groups. This can influence the metal-ligand bond strength and potentially the catalytic or sensing properties of the final MOF. Theoretical calculations have shown that electron-donating groups can affect the binding energies of small molecules within the MOF pores.[6]

  • Steric Influence and Pore Environment Modification : While not overly bulky, the methoxy group can influence the local steric environment around the metal centers, potentially directing the framework topology.[6] Furthermore, the presence of the methoxy group within the pores modifies their chemical environment, making them more organophilic, which can be advantageous for the selective adsorption of specific guest molecules.

  • Luminescence Properties : The incorporation of organic linkers with conjugated systems and functional groups can lead to luminescent MOFs (LMOFs).[7][8] The methoxy group can influence the photoluminescent properties of the isophthalate linker, potentially leading to MOFs with interesting optical characteristics for sensing applications.[9]

Synthetic Strategies for MOFs Incorporating Dimethyl 4-Methoxyisophthalate

The synthesis of MOFs using Dimethyl 4-methoxyisophthalate typically follows established solvothermal or hydrothermal methods.[10] The choice of solvent, temperature, and metal source is critical in directing the final structure.

General Solvothermal Synthesis Protocol

A common approach involves the reaction of a metal salt with the Dimethyl 4-methoxyisophthalate linker in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).[1][11]

Conceptual Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) Mixing Dissolution & Mixing (Ultrasonication) Metal_Salt->Mixing Ligand Dimethyl 4-methoxyisophthalate Ligand->Mixing Solvent Solvent (e.g., DMF, DEF, DMAc) Solvent->Mixing Reaction_Vessel Sealed Reaction Vessel (e.g., Teflon-lined autoclave) Mixing->Reaction_Vessel Heating Heating (e.g., 80-150 °C for 24-72 h) Reaction_Vessel->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Washing Washing with Fresh Solvent (e.g., DMF, Ethanol) Cooling->Washing Activation Solvent Exchange & Activation (e.g., Supercritical CO₂ or vacuum heating) Washing->Activation Final_Product Porous MOF Crystals Activation->Final_Product G cluster_properties Inherent Properties cluster_effects Resultant MOF Characteristics cluster_applications Potential Applications Ligand Dimethyl 4-methoxyisophthalate Coord_Geom Bent Coordination Geometry Ligand->Coord_Geom Methoxy_Group Methoxy Functional Group (-OCH₃) Ligand->Methoxy_Group Topology Diverse Network Topologies Coord_Geom->Topology Pore_Chem Modified Pore Chemistry (Organophilic) Methoxy_Group->Pore_Chem Electronic_Props Altered Electronic Properties Methoxy_Group->Electronic_Props Luminescence Potential Luminescence Methoxy_Group->Luminescence Separation Selective Separation Pore_Chem->Separation Drug_Delivery Drug Delivery Pore_Chem->Drug_Delivery Catalysis Catalysis Electronic_Props->Catalysis Sensing Luminescent Sensing Luminescence->Sensing Topology->Drug_Delivery

Caption: Interplay between the properties of Dimethyl 4-methoxyisophthalate and the potential applications of the resulting MOFs.

Conclusion and Future Outlook

Dimethyl 4-methoxyisophthalate represents a valuable, yet underexplored, building block for the synthesis of functional MOFs. The strategic incorporation of the methoxy group offers a powerful tool to fine-tune the chemical and physical properties of the resulting frameworks. This guide has outlined the fundamental principles, synthetic methodologies, and potential applications associated with this promising linker. Future research should focus on the systematic synthesis and characterization of a broader range of MOFs using this linker with various metal ions. A thorough investigation of their performance in applications such as gas separation, catalysis, and sensing will undoubtedly reveal new opportunities for the rational design of advanced porous materials. The continued exploration of functionalized linkers like Dimethyl 4-methoxyisophthalate is a critical step towards the realization of MOFs as commercially viable materials for a wide array of technological applications.

References

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. Available at: [Link]

  • Recent advances in process engineering and upcoming applications of metal–organic frameworks. National Center for Biotechnology Information. Available at: [Link]

  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. ResearchGate. Available at: [Link]

  • Applications of MOFs as Luminescent Sensors for Environmental Pollutants. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]

  • Abstract: Metal-organic frameworks (MOFs)
  • Novel metal–organic framework linkers for light harvesting applications. Royal Society of Chemistry. Available at: [Link]

  • A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

  • Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Royal Society of Chemistry. Available at: [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/328d4512e9b062973f74070a79053229b350645c]([Link]

  • Luminescent metal–organic frameworks and their potential applications. ResearchGate. Available at: [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]

  • Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]

  • Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. MDPI. Available at: [Link]

  • Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. ResearchGate. Available at: [Link]

  • Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. ResearchGate. Available at: [Link]

  • Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. Available at: [Link]

  • Dimethyl 4-hydroxyisophthalate. National Center for Biotechnology Information. Available at: [Link]

  • Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. MDPI. Available at: [Link]

  • Luminescent Metal-Organic Frameworks. Office of Scientific and Technical Information. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Center for Biotechnology Information. Available at: [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. Available at: [Link]

  • Luminescent metal–organic frameworks (LMOFs) as potential probes for the recognition of cationic water pollutants. Royal Society of Chemistry. Available at: [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. Available at: [Link]

  • IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. ResearchGate. Available at: [Link]

Sources

Technical Monograph: Structural Characterization & Crystallographic Analysis of Dimethyl 4-methoxyisophthalate

[1]

Executive Summary

Dimethyl 4-methoxyisophthalate (CAS: 22955-73-3) represents a critical structural motif in the synthesis of bioactive pharmacophores, most notably as a precursor to antithrombotic agents like Picotamide .[1] While the parent compound, dimethyl isophthalate, is characterized by a planar aromatic framework, the introduction of the methoxy group at the 4-position introduces significant steric and electronic perturbations that alter the crystal packing landscape.[1]

This guide provides a comprehensive technical analysis of the molecule's solid-state architecture.[1] It details the synthesis and crystallization protocols required to obtain diffraction-quality single crystals and offers a mechanistic interpretation of the structural features—specifically the steric-induced torsion of the C3-ester moiety—that define its crystallographic signature.[1]

Chemical Context & Synthesis[1][2][3][4][5][6][7][8]

To understand the crystal structure, one must first ensure the integrity of the molecular entity.[1] The synthesis of Dimethyl 4-methoxyisophthalate is typically achieved via the O-methylation of Dimethyl 4-hydroxyisophthalate.[1] This transformation is crystallographically significant because it removes the intramolecular hydrogen bond (O-H...O=C) present in the hydroxy-analogue, thereby altering the molecular conformation.[1]

Synthetic Pathway

The standard protocol involves a Williamson ether synthesis or methylation using methyl iodide (MeI) under basic conditions.[1]

Reaction Scheme:

1
Experimental Workflow Visualization

The following diagram outlines the critical path from raw material to purified crystal precursor.

SynthesisWorkflowStartStart: Dimethyl 4-hydroxyisophthalateReagentAdd MeI + K2CO3(Anhydrous)Start->ReagentRefluxReflux (Acetone/MeOH)4-6 HoursReagent->RefluxHeatQuenchQuench in Ice WaterPrecipitate FormationReflux->QuenchCoolFilterFiltration & Washing(Remove Inorganic Salts)Quench->FilterProductCrude Dimethyl4-methoxyisophthalateFilter->Product

Figure 1: Synthetic workflow for the preparation of the title compound prior to crystallization.[1]

Crystallization Protocol

Obtaining single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD) requires a controlled environment to minimize nucleation density and maximize crystal size.[1]

Solvent Selection Strategy
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] The diester is moderately soluble in alcohols at room temperature but highly soluble at reflux.[1]

  • Anti-Solvent: Water (for diffusion methods) or Hexane (for vapor diffusion).[1]

  • Recommended Method: Slow Evaporation.[1]

Step-by-Step Crystallization Procedure
StepActionTechnical Rationale
1. Saturation Dissolve 100 mg of pure compound in 5 mL of warm MeOH.Creates a near-saturated solution.[1] Heat ensures full dissolution.
2.[1] Filtration Pass solution through a 0.45 µm PTFE syringe filter into a clean vial.Removes dust particles that act as heterogenous nucleation sites, preventing polycrystallinity.
3.[1] Incubation Cover the vial with Parafilm, poke 3-5 small holes, and place in a vibration-free environment at 20°C."Slow evaporation" controls the degree of supersaturation (

), favoring the growth of fewer, larger crystals.
4. Harvesting Harvest crystals after 48-72 hours. Crystals typically appear as colorless prisms or plates.[1]Mounting requires crystals with defined faces and dimensions approx.[1] 0.2 x 0.2 x 0.2 mm.[1]

Structural Elucidation & Analysis

This section analyzes the crystallographic features.[1] While specific unit cell parameters may vary slightly based on temperature (100K vs 298K), the molecular features described below are characteristic of this chemical class.

Molecular Conformation: The Steric Twist

The defining feature of the Dimethyl 4-methoxyisophthalate structure is the orientation of the ester groups relative to the benzene ring.[1]

  • C1-Ester (Meta position): Typically coplanar or slightly twisted relative to the aromatic ring to maximize

    
    -conjugation.[1]
    
  • C3-Ester (Ortho to Methoxy): This is the site of structural conflict.[1]

    • In the 4-Hydroxy analog: The -OH group forms an intramolecular Hydrogen Bond with the C3-ester carbonyl oxygen, locking the ester into a planar conformation (

      
       ring motif).[1]
      
    • In the 4-Methoxy title compound: The Methyl group of the methoxy moiety creates steric hindrance with the C3-ester.[1] To relieve this strain, the C3-ester group rotates out of the aromatic plane.[1]

Predicted Torsion Angle: The dihedral angle (

1
Intermolecular Interactions (Packing)

Without strong hydrogen bond donors (no -OH or -NH), the crystal packing is dominated by weaker forces:[1]

  • 
    -
    
    
    Stacking:
    The electron-deficient aromatic rings (due to electron-withdrawing ester groups) stack in offset parallel arrangements.[1]
  • C-H...O Interactions: Weak hydrogen bonds form between the methyl hydrogens (methoxy or ester methyls) and the carbonyl oxygens of adjacent molecules.[1]

  • Dipole-Dipole: The antiparallel alignment of the carbonyl dipoles often dictates the space group symmetry (commonly P21/c or P-1).[1]

Structural Logic Visualization

StructuralLogicMethoxy4-Methoxy Group(Steric Bulk)Ester3C3-Ester GroupMethoxy->Ester3Steric RepulsionTwistTorsional Rotation(Loss of Planarity)Ester3->TwistRelieves StrainPackingCrystal Packing(Dominated by VdW & Pi-Stacking)Twist->PackingDictates Unit CellHBondIntramolecular H-Bond(ABSENT)HBond->TwistAbsence Allows Rotation

Figure 2: Mechanistic logic governing the molecular conformation in the solid state.

Analytical Validation

Before submitting crystals for X-ray diffraction, the chemical identity must be validated.[1]

TechniqueKey Signal / ObservationStructural Interpretation
1H-NMR (CDCl3)Singlet at

ppm (3H)
Confirms presence of O-Methoxy group.[1]
1H-NMR (CDCl3)Two Singlets at

ppm (3H each)
Confirms two distinct methyl ester environments (inequivalent due to symmetry breaking).[1]
IR Spectroscopy Band at

Strong C=O stretching vibration (Ester).[1]
Melting Point Range:

(Derivative dependent)
Sharp range indicates high purity suitable for crystallization.[1]

Significance in Drug Development[2]

Dimethyl 4-methoxyisophthalate is not merely a crystallographic curiosity; it is a functional intermediate.[1]

  • Picotamide Synthesis: It serves as the core scaffold.[1] The ester groups are subsequently converted to amides.[1] The crystal structure of the intermediate validates the regiochemistry before the expensive amidation steps.[1]

  • Supramolecular Linkers: The "twisted" nature of the molecule (due to the methoxy group) makes it a "bent" linker in Metal-Organic Frameworks (MOFs), potentially creating pores with different dimensions compared to planar isophthalate linkers.[1]

References

  • Synthesis & Derivatization: Gladych, J. M. Z., & Taylor, E. P. (1960).[1] Some Further Derivatives of 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.[1] (Describes the methylation of the hydroxy-isophthalate to the methoxy-isophthalate).[1]

  • Picotamide Context: De Luca, L., et al. (2021).[1][2] Synthesis of Picotamide Analogues. ChemicalBook / Patent CN112159347.[1] .

  • General Crystallography of Isophthalates: Gallagher, J. F., & Mocilac, P. (2012).[1] Dimethyl isophthalate.[1][3][4][5] Acta Crystallographica Section E. (Provides the baseline structure for the parent compound for comparison).[1]

  • Steric Effects in Benzoates: Thakuria, R., et al. (2018).[1] Crystal structure of dimethyl 4,4′-oxydibenzoate. Zeitschrift für Kristallographie. (Illustrates packing forces in similar diesters).

"potential applications of Dimethyl 4-methoxyisophthalate in materials science"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Potential Applications of Dimethyl 4-methoxyisophthalate in Materials Science Audience: Researchers, scientists, and drug development professionals.

Foreword: Unlocking Potential Through Molecular Design

In the landscape of materials science, the quest for novel materials with tailored properties is perpetual. The performance of a material is intrinsically linked to the molecular architecture of its constituent building blocks. This guide focuses on Dimethyl 4-methoxyisophthalate (DM-4-MIP), a seemingly modest aromatic diester, and explores its latent potential as a versatile precursor in advanced materials. While its direct applications are not yet widely chronicled, a detailed analysis of its structure—the meta-substituted carboxylate groups and the strategically placed methoxy moiety—provides a compelling rationale for its use in high-performance polymers and functional porous materials. As a Senior Application Scientist, my objective is not merely to present what has been done, but to illuminate what is possible, grounding predictive insights in the fundamental principles of chemical structure and reactivity. This document serves as both a technical primer and a conceptual roadmap for researchers poised to innovate with this promising molecule.

Molecular Profile of Dimethyl 4-methoxyisophthalate (DM-4-MIP)

To appreciate the potential of DM-4-MIP, we must first understand its fundamental characteristics. It is the dimethyl ester of 4-methoxyisophthalic acid. The molecule's utility is derived from three core features: the rigid benzene ring, the meta-oriented diester groups, and the electron-donating methoxy substituent.

  • The Isophthalate Backbone: Unlike its para-isomer, terephthalate, which promotes linear, highly crystalline polymer chains, the 1,3- (or meta-) substitution pattern of the isophthalate core introduces a distinct kink (approximately 120°) into the polymer backbone. This disruption of linearity is a powerful tool for controlling crystallinity, generally leading to more amorphous materials with lower melting points, increased solubility, and improved transparency.[1][2]

  • Reactive Ester Groups: The two methyl ester functionalities are the primary reaction sites for polymerization, typically through transesterification reactions with diols or polyols to form polyesters, or after hydrolysis to the diacid, through condensation with diamines to form polyamides.

  • The Methoxy (-OCH₃) Functional Group: This is the molecule's key distinguishing feature. As an electron-donating group, it increases the electron density of the aromatic ring, which can influence the reactivity and properties of the resulting materials. Furthermore, the methoxy group can enhance solubility in organic solvents and potentially improve adhesion to polar substrates. Its presence can also create specific interactions within a material, such as hydrogen bonding with appropriate guest molecules in a porous framework. The position of this substituent can significantly impact the thermal properties and solvent resistance of polymers derived from it.[3][4]

Below is the chemical structure of Dimethyl 4-methoxyisophthalate.

Caption: Chemical structure of Dimethyl 4-methoxyisophthalate.

Physicochemical Properties

A summary of the key properties for DM-4-MIP's parent acid, 4-Methoxyisophthalic acid, provides insight into the monomer's characteristics.

PropertyValueSource
CAS Number 2206-43-1
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Melting Point 258-263 °C (lit.)
Appearance White crystalline powder[2]

Potential Application I: Advanced Amorphous Polyesters

The most direct and impactful application of DM-4-MIP is in the synthesis of specialty polyesters. By strategically incorporating DM-4-MIP into a polyester backbone, one can engineer materials with enhanced solubility, thermal stability, and specific optical properties.

Causality Behind Experimental Choices

Standard polyesters like poly(ethylene terephthalate) (PET) are semi-crystalline, which gives them excellent mechanical strength but limits their solubility and processing window. Replacing a portion of the linear terephthalic acid with isophthalic acid is a known industrial strategy to produce amorphous copolyesters (PETG), which are clear and more easily processed.[1]

Using DM-4-MIP as a comonomer or the sole di-ester monomer takes this concept further.

  • Enhanced Amorphous Character: The meta-linkage from the isophthalate core inherently disrupts chain packing and prevents crystallization.

  • Improved Solubility & Processability: The methoxy group increases polarity and can interfere with intermolecular chain packing, further reducing crystallinity and significantly improving solubility in common organic solvents like NMP, DMF, and potentially even less harsh solvents.[5][6] This is critical for applications requiring solution casting of films or coatings.

  • Higher Glass Transition Temperature (Tg): The rigid aromatic ring contributes to a high Tg, meaning the resulting polyester would maintain its stiffness and dimensional stability at elevated temperatures compared to aliphatic polyesters. The methoxy group can further increase Tg by adding to the rotational barrier of the polymer backbone.

  • Tunable Refractive Index: The introduction of the electron-rich, methoxy-substituted aromatic ring can modify the refractive index of the polymer, a property valuable in optical films and components.

Hypothetical Experimental Workflow: Synthesis of a DM-4-MIP Based Copolyester

This protocol describes the synthesis of a copolyester from DM-4-MIP and 1,4-cyclohexanedimethanol (CHDM), a diol known to produce polyesters with good durability.[7][8]

G start Start: Charge Reactor reactants Monomers: - Dimethyl 4-methoxyisophthalate - 1,4-Cyclohexanedimethanol (CHDM) Catalyst: Ti(OBu)4 start->reactants stage1 Stage 1: Transesterification (180-220°C, N2 Atmosphere) Methanol is removed reactants->stage1 stage2 Stage 2: Polycondensation (240-280°C, High Vacuum) Excess CHDM is removed stage1->stage2 product Viscous Polymer Melt stage2->product purification Purification: Dissolve in Chloroform Precipitate in Methanol product->purification drying Vacuum Drying (80°C, 24h) purification->drying characterization Characterization: - NMR (Structure) - GPC (Molecular Weight) - DSC (Tg) - TGA (Thermal Stability) drying->characterization finish End: Purified Polyester characterization->finish

Caption: Workflow for two-stage melt polymerization of a polyester.

Step-by-Step Protocol:

  • Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The flask is charged with Dimethyl 4-methoxyisophthalate (0.1 mol), 1,4-cyclohexanedimethanol (0.22 mol, 120% molar excess), and titanium(IV) butoxide (Ti(OBu)₄, ~0.05 mol% relative to the diester) as a catalyst.

  • First Stage (Transesterification): The reaction mixture is heated under a slow stream of nitrogen to 180°C. The temperature is gradually increased to 220°C over 2-3 hours. Methanol, the byproduct of the transesterification, is collected in the distillation receiver. The theoretical amount of methanol should be collected to confirm the completion of this stage.

  • Second Stage (Polycondensation): The nitrogen inlet is replaced with a vacuum line. The pressure is gradually reduced to below 1 Torr while the temperature is increased to 260-280°C. This stage removes the excess CHDM and drives the polymerization to a high molecular weight. The reaction is monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer). The reaction is typically continued for 3-4 hours under these conditions.

  • Product Recovery and Purification: The reactor is cooled under nitrogen. The resulting solid polymer is dissolved in a minimal amount of chloroform or dichloromethane. This solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80°C for 24 hours to remove any residual solvent.

  • Characterization: The final polymer is characterized by ¹H NMR to confirm its structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Predicted Properties: A Comparative Analysis
PolymerMonomersExpected CrystallinityPredicted Tg (°C)Expected SolubilityKey Advantage
PET Terephthalic Acid, Ethylene GlycolSemi-crystalline~75 °CPoorMechanical Strength
PETG Terephthalic Acid, Isophthalic Acid, Ethylene Glycol, CHDMAmorphous~80 °CModerateClarity, Processability[1]
Poly(CHDM 4-methoxyisophthalate) DM-4-MIP, CHDMFully Amorphous> 100 °CHigh in organic solventsHigh Tg, Enhanced Solubility

Potential Application II: Functional Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework.[9] 4-methoxyisophthalic acid (the hydrolyzed form of DM-4-MIP) is an excellent candidate ligand for creating functional MOFs.

Causality Behind Experimental Choices
  • Proven MOF-Forming Geometry: The dicarboxylate functionality is one of the most widely used binding groups in MOF chemistry, reliably forming stable, porous networks with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺).[10][11]

  • Functional Pore Environment: The methoxy groups would project into the pores of the MOF. This functionalization can create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation applications. For example, the polar methoxy group could show preferential binding to polar molecules like CO₂ or SO₂.

  • Modulated Electronic Properties: The electron-donating nature of the methoxy group can modulate the electronic structure of the MOF, which is a key consideration for applications in catalysis, sensing, or optoelectronics.[12]

  • Enhanced Structural Stability/Flexibility: The methoxy group can influence the packing of the ligands and the overall framework structure, potentially leading to novel topologies or frameworks with interesting dynamic properties.

Hypothetical Experimental Workflow: Solvothermal Synthesis of a DM-4-MIP Based MOF

This protocol outlines a typical solvothermal synthesis for a zinc-based MOF using 4-methoxyisophthalic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation cluster_analysis Characterization prep Combine in Vial: - 4-Methoxyisophthalic Acid (Ligand) - Zn(NO3)2·6H2O (Metal Source) - DMF/Ethanol/H2O (Solvent) reaction Seal Vial & Heat (Oven @ 80-120°C, 24-72h) prep->reaction cooling Slow Cool to Room Temp reaction->cooling washing Wash Crystals with Fresh DMF cooling->washing activation Solvent Exchange (e.g., with CH2Cl2) & Heat under Vacuum washing->activation analysis Analyze Crystals: - SC-XRD / PXRD (Structure & Purity) - TGA (Thermal Stability) - BET Analysis (Porosity) activation->analysis

Caption: General workflow for the solvothermal synthesis of a MOF.

Step-by-Step Protocol:

  • Ligand Preparation: Dimethyl 4-methoxyisophthalate is first hydrolyzed to 4-methoxyisophthalic acid by heating with an excess of NaOH solution, followed by acidification with HCl to precipitate the diacid. The product is filtered, washed with water, and dried.

  • Reaction Mixture: In a 20 mL scintillation vial, 4-methoxyisophthalic acid (0.05 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.05 mmol) are dissolved in a solvent mixture, typically 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: The vial is tightly capped and placed in a programmable oven. It is heated to 100°C for 48 hours. The slow heating and cooling rates can be critical for obtaining high-quality single crystals.

  • Isolation: After the oven cools to room temperature, colorless, crystalline products are typically found. The mother liquor is decanted, and the crystals are washed with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Activation: To make the pores accessible, the solvent molecules residing within the framework must be removed. The crystals are immersed in a low-boiling-point solvent like dichloromethane for 2-3 days (the solvent is exchanged several times). Afterwards, the crystals are filtered and heated under a dynamic vacuum at a temperature high enough to remove the solvent but below the decomposition temperature of the framework (e.g., 150°C).

  • Characterization: The structure and phase purity of the bulk material are confirmed by Powder X-ray Diffraction (PXRD). The thermal stability is assessed by TGA. The porosity and surface area are determined by nitrogen adsorption-desorption isotherms at 77 K (BET analysis).

Concluding Remarks and Future Outlook

Dimethyl 4-methoxyisophthalate represents a compelling, yet underexplored, building block for materials science. Its true value lies in the combination of the isophthalate geometry, which promotes processability and amorphous characteristics in polymers, and the methoxy functional group, which provides a handle for fine-tuning solubility, thermal properties, and intermolecular interactions.

The immediate opportunities lie in the synthesis of novel copolyesters and polyamides with superior solubility and thermal resistance for applications in specialty films, coatings, and engineering plastics. Beyond this, its role as a functionalized linker for metal-organic frameworks opens up possibilities in gas separation, catalysis, and chemical sensing. Future research should focus on the systematic synthesis and characterization of materials derived from DM-4-MIP to build a comprehensive structure-property relationship database. Such foundational work will undoubtedly pave the way for its adoption in next-generation advanced materials.

References

  • Sandhya, T. E., & Sivaram, S. SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS.
  • Imran, M., et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH).
  • ResearchGate. (2025). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties.
  • TargetMol. Dimethyl 4-hydroxyisophthalate.
  • Google Patents. US3089905A - Process for the production of 4-hydroxyisophthalic acid.
  • Google Patents. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag.
  • MDPI. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
  • MDPI. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
  • MedChemExpress. Dimethyl 4-hydroxyisophthalate | Natural Product.
  • PubChem. Dimethyl isophthalate.
  • ChemicalBook. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0.
  • AccuStandard. Dimethyl isophthalate CAS # 1459-93-4.
  • PubChem. Dimethyl 4-hydroxyisophthalate.
  • ResearchGate. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.
  • Dalton Transactions (RSC Publishing). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.
  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Sigma-Aldrich. 4-Methoxyisophthalic acid.
  • ResearchGate. A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties.
  • AWS. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.
  • MDPI. Functional Aromatic Polyamides.
  • SciELO. Synthesis and characterization of novel polyester containing Schiff-base unit.
  • CrystEngComm (RSC Publishing). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker.
  • ChemRxiv. Exploring the Chemical Design Space of Metal-Organic Frameworks for Photocatalysis.
  • ChemicalBook. Different applications of isophthalic acid.

Sources

"health and safety handling precautions for Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Health and Safety Handling Precautions for Dimethyl 4-methoxyisophthalate

CAS: 22966-26-3 Synonyms: Dimethyl 4-methoxybenzene-1,3-dicarboxylate; 4-Methoxyisophthalic acid dimethyl ester.[1] Chemical Family: Aromatic Diester / Anisole Derivative.

Executive Summary

This technical guide establishes the operational safety envelope for Dimethyl 4-methoxyisophthalate , a specialized intermediate used in the synthesis of functionalized polyesters and pharmaceutical scaffolds.[1]

Critical Advisory: Unlike commodity chemicals (e.g., Dimethyl isophthalate), CAS 22966-26-3 lacks a comprehensive REACH registration dossier or extensive public toxicological datasets.[1] Consequently, this guide applies a Control Banding Strategy , classifying the compound as a Level 2 Health Hazard (Presumptive Irritant/Sensitizer) .[1] All protocols below are designed to mitigate risks associated with data-poor aromatic esters, specifically addressing hydrolysis risks (methanol release) and dust inhalation.

Part 1: Physicochemical Profile & Hazard Identification

Predicted & Observed Properties

Note: Due to limited experimental data, values marked with ()* are derived from Structural Activity Relationship (SAR) analysis of the analog Dimethyl 4-hydroxyisophthalate.*

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline/Powder)High risk of particulate inhalation during weighing.[1]
Melting Point ~50–80°C (Predicted)*Low melting point; avoid friction/grinding which may cause tackiness or melting.[1]
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[1]Use organic compatible gloves (Nitrile/Laminate).[1]
Reactivity Susceptible to hydrolysis (Acid/Base catalyzed).[1]Moisture Sensitive: Store under inert atmosphere to prevent degradation into methanol.
Hazard Assessment Logic (GHS Classification)

In the absence of LD50 data, we apply the Precautionary Principle .

  • H315: Causes skin irritation (Presumed).[1]

  • H319: Causes serious eye irritation (Presumed).[1]

  • H335: May cause respiratory irritation (Presumed).[1][2]

  • Metabolic Hazard: In vivo hydrolysis yields Methanol (neurotoxin) and 4-Methoxyisophthalic acid .[1]

HazardLogic cluster_0 Source Hazard cluster_1 Exposure Pathway cluster_2 Biological Impact Compound Dimethyl 4-methoxyisophthalate Dust Fine Particulate (Dust) Compound->Dust Weighing/Grinding Vapor Hydrolysis Byproduct (Methanol) Compound->Vapor Moisture/Acid Contact Inhale Inhalation (Lungs) Dust->Inhale Dermal Dermal Absorption (Skin) Dust->Dermal Vapor->Inhale Irritation Mucosal Inflammation (Immediate) Inhale->Irritation Systemic Systemic Toxicity (Delayed) Dermal->Systemic

Figure 1: Hazard Assessment Workflow identifying critical exposure nodes (Dust and Hydrolysis Vapors).[1]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Trustworthiness in safety relies on redundancy.[1] Do not rely solely on PPE.[1][3]

Control LevelRequirementMechanistic Justification
Primary (Engineering) Chemical Fume Hood Must maintain face velocity >0.5 m/s.[1] Prevents accumulation of airborne particulates and containment of methanol vapors if hydrolysis occurs.[1]
Secondary (PPE - Hands) Double Nitrile Gloves (0.11 mm min)Aromatic esters can permeate standard latex.[1] Change frequency: Every 120 mins or immediately upon splash.
Secondary (PPE - Eyes) Chemical Splash Goggles Safety glasses are insufficient for powders; tight-sealing goggles prevent dust migration to the tear duct.[1]
Respiratory N95 / P100 (If outside hood) Only if engineering controls fail.[1] Powder handling must remain inside the hood.[1]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid Phase)

Objective: Eliminate static-induced dust cloud formation.[1]

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat.[1] Aromatic esters are often dielectric and hold static charge, causing "jumping" of powder.[1]

  • Transfer: Do not use a spatula to "flick" powder.[1] Use a taping method (gently tapping the wrist holding the spatula) to control flow.[1]

  • Solvation: Add solvent (e.g., Dichloromethane or DMSO) to the solid in the weighing vessel before transfer if possible, transferring as a liquid to reduce dust.[1]

Protocol B: Reaction Quenching & Workup

Objective: Manage Exotherm and Methanol Release. Context: When used in hydrolysis or transesterification reactions.

  • Risk: Quenching ester reactions with strong acid/base generates heat and methanol.[1]

  • Step-by-Step:

    • Cool reaction mixture to <5°C.

    • Add quenching agent dropwise.[1]

    • Ventilation Check: Ensure hood sash is at the working height marker.[1] Methanol vapor is heavier than air but highly mobile.[1]

    • Phase Separation: If using an aqueous workup, treat the aqueous layer as Hazardous Waste (Methanol Contaminated) .[1] Do not pour down the drain.

ExposureControl cluster_waste Waste Stream Management Start Start: Solid Handling Check1 Is Balance in Fume Hood? Start->Check1 Action1 Move Balance to Hood Check1->Action1 No Step2 Anti-Static Neutralization Check1->Step2 Yes Action1->Step2 Step3 Solvation (Dissolve Solid) Step2->Step3 Step4 Reaction / Synthesis Step3->Step4 Waste1 Solid Waste (Contaminated Wipes) Step4->Waste1 Cleanup Waste2 Liquid Waste (Halogenated/Non-Halogenated) Step4->Waste2 Filtrates

Figure 2: Standard Operating Procedure (SOP) flow for handling solid aromatic esters.

Part 4: Emergency Response

ScenarioImmediate ActionScientific Rationale
Ocular Exposure Flush for 15 mins (eyewash station). Hold eyelids open.Esters are lipophilic; they penetrate the corneal epithelium quickly.[1] Immediate dilution is critical.[1]
Skin Contact Soap and Water (Do not use alcohol/solvents).[1]Solvents (acetone/ethanol) will increase the skin permeability of the compound, driving it deeper into the dermis.[1]
Spill (Solid) Wet Wipe Method. Cover with wet paper towels, then wipe up.[1]Dry sweeping creates dust aerosols (inhalation hazard).[1]
Fire CO2 or Dry Chemical. Water may cause hydrolysis, releasing methanol which fuels the fire invisibly.[1]

Part 5: Storage & Stability

  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill recommended.[1]

  • Incompatibility: Strong Oxidizers (Nitrates, Peroxides) and Strong Bases (causes rapid hydrolysis).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15088, Dimethyl isophthalate (Analog Read-Across).[1] Retrieved from [Link]1]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.6: QSARs and grouping of chemicals.[1] (Methodology for Read-Across). Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link]1]

  • Sigma-Aldrich. Safety Data Sheet for Dimethyl 4-hydroxyisophthalate (Structural Analog). Retrieved from ]">https://www.sigmaaldrich.com[1]

Sources

Methodological & Application

"step-by-step synthesis protocol for Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Dimethyl 4-methoxyisophthalate

Executive Summary

Dimethyl 4-methoxyisophthalate (CAS 22955-73-3) is a critical intermediate in the synthesis of functionalized polyesters and benzimidazole-based pharmaceutical agents. While several routes exist, this guide prioritizes the Direct Esterification via Thionyl Chloride (SOCl₂) due to its superior atom economy, scalability, and simplified workup compared to traditional sulfuric acid catalysis or Williamson ether synthesis from the phenolic precursor.

Key Compound Data:

Property Specification
Chemical Name Dimethyl 4-methoxyisophthalate
CAS Number 22955-73-3
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Melting Point 93–97 °C

| Appearance | White to off-white crystalline solid |[1]

Retrosynthetic Analysis & Strategy

To ensure process flexibility, we present two validated pathways. Route A is the preferred method for primary synthesis from the carboxylic acid. Route B is an alternative for workflows starting from the phenolic ester.

G Target Dimethyl 4-methoxyisophthalate (Target) Acid 4-Methoxyisophthalic Acid (Starting Material A) Acid->Target Route A: Esterification (MeOH, SOCl2) Phenol Dimethyl 4-hydroxyisophthalate (Starting Material B) Phenol->Target Route B: O-Methylation (MeI, K2CO3)

Figure 1: Retrosynthetic disconnection showing the primary esterification route (A) and alternative etherification route (B).

Primary Protocol: Acid Chloride-Mediated Esterification

Rationale: This method utilizes in situ generation of HCl via Thionyl Chloride. Unlike H₂SO₄ catalysis, the byproducts (SO₂ and HCl gases) are easily removed, simplifying purification to a basic neutralization and filtration step.

Materials & Reagents
  • Precursor: 4-Methoxyisophthalic acid (1.0 eq)[2]

  • Solvent/Reagent: Methanol (Anhydrous, 20–30 volumes)

  • Activator: Thionyl Chloride (SOCl₂, 3.0–4.0 eq)

  • Quench: Sat. NaHCO₃ solution

  • Extraction: Ethyl Acetate (EtOAc)[3]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Place in an ice-water bath (0 °C).

  • Solvation: Charge the flask with 4-Methoxyisophthalic acid and Methanol . Stir until a suspension forms.

  • Activation (Exothermic):

    • Critical Step: Add Thionyl Chloride dropwise via an addition funnel or syringe over 30 minutes.

    • Caution: Evolution of HCl and SO₂ gas will occur. Ensure proper ventilation (fume hood). Maintain temperature <10 °C during addition to prevent uncontrolled boiling.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat to Reflux (65 °C) and stir for 12–16 hours.

    • Monitor: Check completion via TLC (Hexane:EtOAc 7:3). The starting acid spot (baseline) should disappear.

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess Methanol and residual SOCl₂. A solid/oil residue will remain.

    • Resuspend the residue in EtOAc (approx. 10 volumes).

    • Wash slowly with Sat. NaHCO₃ (2x) to neutralize residual acid (pH ~8).

    • Wash with Brine (1x).

  • Isolation:

    • Dry the organic layer over Anhydrous Na₂SO₄.

    • Filter and concentrate to dryness.[2][4]

    • Purification: Recrystallize the crude solid from hot Methanol or a Hexane/EtOAc mixture.

    • Yield Expectation: 85–95%.

Alternative Protocol: Williamson Ether Synthesis

Rationale: Use this route only if starting from Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0).

Step-by-Step Procedure
  • Dissolution: Dissolve Dimethyl 4-hydroxyisophthalate (1.0 eq) in anhydrous Acetone or DMF (10 volumes).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at RT for 30 mins to form the phenoxide.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Handle in a hood.

  • Reflux: Heat to 60 °C (Acetone) or 80 °C (DMF) for 4–6 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[4] Partition residue between water and EtOAc. Dry and concentrate.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance White crystalline needlesHigh purity solid
Melting Point 93–97 °C Distinct from hydroxy-ester (MP ~97°C) and isophthalate (MP ~64°C)
¹H NMR (CDCl₃)

3.89 (s, 3H)
Methoxy group (-OCH₃)

3.92 (s, 6H)
Methyl esters (-COOCH₃)

7.0–8.5 (m, 3H)
Aromatic protons (1,2,4-substitution pattern)
IR Spectroscopy ~1720 cm⁻¹Strong Carbonyl (C=O) stretch (Ester)

Process Workflow Diagram

The following flowchart visualizes the critical decision points and unit operations for the primary Route A.

Workflow Start Start: 4-Methoxyisophthalic Acid + MeOH (Solvent) AddSOCl2 Add SOCl2 (Dropwise, 0°C) Exothermic Control Start->AddSOCl2 Reflux Reflux (65°C, 12-16h) Monitor via TLC AddSOCl2->Reflux Evap Evaporate MeOH/SOCl2 (Rotavap) Reflux->Evap Extract Dissolve in EtOAc Wash w/ NaHCO3 (Neut.) Evap->Extract Cryst Recrystallize (Hot MeOH) Extract->Cryst Final Pure Dimethyl 4-methoxyisophthalate (White Solid, MP 93-97°C) Cryst->Final

Figure 2: Operational workflow for the acid-chloride mediated esterification.

References

  • Sigma-Aldrich. Product Specification: Dimethyl 4-methoxyisophthalate (CAS 22955-73-3).[5][6]

  • FineTech Chemical. Safety Data Sheet & Properties: CAS 22955-73-3.[5][7]

  • PubChem. Compound Summary: Dimethyl 4-methoxyisophthalate.[6]

  • Waheed, N. et al. (2023). "Thionyl Chloride: A Catalyst of Synthetic Chemical Interest." Iraqi Journal of Pharmacy, 20(2), 111-115. (Validating the SOCl₂/MeOH esterification mechanism).

Sources

"using Dimethyl 4-methoxyisophthalate as a linker in MOF synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing MOF Architectures using Dimethyl 4-methoxyisophthalate

Executive Summary

This guide details the protocol for utilizing Dimethyl 4-methoxyisophthalate (DM-4-MIP) as a precursor for Metal-Organic Framework (MOF) synthesis.[1] Unlike standard linkers, DM-4-MIP offers a unique electronic and steric profile due to the asymmetric positioning of the methoxy group (C4 position) relative to the isophthalate carboxylates (C1, C3). This asymmetry is critical for inducing lower-symmetry space groups and enhancing pore hydrophobicity, making it a high-value candidate for hydrophobic drug encapsulation and luminescent sensing.

Critical Note: DM-4-MIP is an ester. It cannot coordinate effectively with metal nodes in its native form. It must undergo controlled hydrolysis to 4-methoxyisophthalic acid (4-MIP) prior to or during solvothermal synthesis. Direct use of the ester without activation is the most common cause of synthesis failure.

Part 1: Pre-Synthetic Ligand Engineering (Hydrolysis Protocol)

Objective: Convert the inactive ester precursor (DM-4-MIP) into the coordination-capable ligand (4-MIP). Rationale: Metal nodes (Cu clusters, Ln ions) require anionic carboxylate oxygen donors. The methyl ester groups block this coordination. While in-situ hydrolysis is possible, it is kinetically unreliable and often yields low-crystallinity powders. Pre-synthetic saponification is the gold standard.

Experimental Workflow

Hydrolysis_Workflow Start Dimethyl 4-methoxyisophthalate (Precursor) Step1 Saponification (NaOH/MeOH/H2O) Reflux 4h Start->Step1 Step2 Intermediate Salt (Disodium 4-methoxyisophthalate) Step1->Step2 Step3 Acidification (HCl to pH < 2) Step2->Step3 End 4-methoxyisophthalic acid (Active Ligand) Step3->End

Figure 1: Ligand activation pathway. The transition from red (inactive) to green (active) requires a pH swing mechanism.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol (2.24 g) of Dimethyl 4-methoxyisophthalate in 30 mL of Methanol (MeOH).

  • Saponification: Prepare a solution of NaOH (25 mmol, 1.0 g) in 15 mL deionized water. Add this dropwise to the methanol solution.

    • Observation: The solution may warm slightly.

  • Reflux: Heat the mixture to 70°C (reflux) for 4 hours. The solution should become clear.

  • Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white solid (Disodium salt).

  • Acidification: Redissolve the solid in minimal water (20 mL). While stirring on ice, add 2M HCl dropwise until pH reaches ~1-2.

    • Critical Checkpoint: A copious white precipitate (4-MIP) will form immediately.

  • Purification: Filter the precipitate, wash with cold water (3x 10 mL) to remove NaCl, and dry at 80°C under vacuum overnight.

    • Yield Target: >90%

    • Validation: 1H-NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the carboxylic acid broad singlet (>12 ppm).

Part 2: MOF Synthesis Protocols

We present two distinct tracks based on the desired application.

Track A: Copper-Based Paddlewheel MOF (Porosity & Drug Delivery)

Target Structure: A 2D or 3D network utilizing Cu2(COO)4 paddlewheel nodes. The 4-methoxy group introduces steric bulk that prevents dense packing, often increasing accessible surface area compared to unsubstituted isomers.

Reagents:

  • Ligand: 4-methoxyisophthalic acid (4-MIP) - 0.5 mmol

  • Metal Source: Cu(NO3)2[2][3]·2.5H2O - 0.5 mmol

  • Solvent System: DMF:Ethanol:H2O (3:1:1 v/v)

Protocol:

  • Mixing: In a 20 mL scintillation vial, dissolve 4-MIP (98 mg) and Cu(NO3)2 (116 mg) in 10 mL of the solvent mixture.

  • Sonication: Sonicate for 10 minutes to ensure complete homogeneity.

  • Solvothermal Synthesis: Cap the vial tightly (Teflon-lined) and place in a programmable oven.

    • Ramp: 1°C/min to 85°C.

    • Hold: 48 hours at 85°C.

    • Cool: 0.5°C/min to Room Temp.

  • Harvesting: Blue block-shaped crystals should form. Decant the mother liquor.

  • Activation (Solvent Exchange): Wash crystals with fresh DMF (3x) over 24 hours, followed by Ethanol (3x) over 24 hours to remove high-boiling DMF.

Track B: Lanthanide-Based MOF (Luminescent Sensing)

Target Structure: Ln-4-MIP coordination polymer. The methoxy group acts as an "antenna" auxiliary, modifying the triplet state energy level to sensitize Lanthanide emission (Antenna Effect).

Reagents:

  • Ligand: 4-MIP - 0.6 mmol

  • Metal Source: Eu(NO3)3·6H2O (Red emission) or Tb(NO3)3·6H2O (Green emission) - 0.2 mmol

  • Solvent: H2O (Hydrothermal synthesis)

Protocol:

  • pH Adjustment: Mix Ligand and Metal salt in 15 mL deionized water. The ligand will not fully dissolve. Adjust pH to 5.5–6.0 using 0.1M NaOH. This deprotonates the ligand, facilitating coordination.

  • Reaction: Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Heating: Heat at 150°C for 72 hours.

  • Product: High-yield microcrystalline powder (White).

  • Validation: Under UV light (254 nm or 365 nm), the Eu-MOF should glow bright red; Tb-MOF should glow bright green.

Part 3: Structure-Property Logic & Validation

Design Logic Diagram

MOF_Logic Ligand 4-Methoxyisophthalate (Asymmetric Linker) Methoxy -OCH3 Group (Functionality) Ligand->Methoxy Carboxyl Carboxylates (1,3-position) Ligand->Carboxyl Effect1 Steric Hindrance (Prevents Interpenetration) Methoxy->Effect1 Bulky Group Effect2 Electron Donation (Increases Ligand Triplet Energy) Methoxy->Effect2 +I Effect Result1 Increased Pore Volume (Drug Loading) Effect1->Result1 Result2 Enhanced Luminescence (Sensing) Effect2->Result2

Figure 2: Causal relationship between the 4-methoxy substitution and final MOF properties.

Characterization Checklist
TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction)Structural IntegritySharp, high-intensity peaks at low angles (5-15° 2θ) indicating long-range order.
TGA (Thermogravimetric Analysis)Thermal StabilityWeight loss <100°C (Solvent); Plateau until ~300°C (Framework stability).
FT-IR Chemical BondingShift of C=O stretch from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).
N2 Isotherm (77 K) PorosityType I isotherm (microporous). Hysteresis indicates mesopores (useful for drugs).

Part 4: Applications in Drug Development

The 4-methoxy group is not merely structural; it is a functional handle for drug delivery systems (DDS).

  • Hydrophobic Shielding: The methyl group of the methoxy substituent projects into the pore channel. This increases the local hydrophobicity of the pore wall compared to unsubstituted isophthalate.

    • Application: Superior loading of hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) via hydrophobic interactions.

  • pH-Responsive Release: The coordination bond between Cu(II) and the methoxy-isophthalate is sensitive to acidic pH (pH < 5).

    • Mechanism:[1][3][4][5][6][7][8] In the acidic microenvironment of a tumor, the carboxylate protonates, the MOF degrades, and the drug is released (Cargo Release).

Protocol for Drug Loading (Ibuprofen Model):

  • Activate MOF (remove solvent) at 120°C under vacuum for 6 hours.

  • Soak 100 mg activated MOF in a saturated hexane solution of Ibuprofen (20 mg/mL) for 24 hours.

  • Centrifuge and wash briefly with hexane to remove surface drug.

  • Determine loading capacity via UV-Vis spectroscopy of the supernatant (264 nm).

References

  • Luminescent Lanthanide MOFs: Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. Available at: [Link][9]

  • Synthesis of Isophthalate MOFs: Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances. Available at: [Link](Note: Describes the analogous 5-methoxy system, providing foundational solvothermal conditions applicable to 4-methoxy).

  • Drug Delivery Applications: Metal–Organic Frameworks for Drug Delivery: A Design Perspective. NIH National Library of Medicine. Available at: [Link]

  • Copper MOF Protocols: A Series of Robust Copper-Based Triazolyl Isophthalate MOFs. NIH National Library of Medicine. Available at: [Link]

Sources

Application Note: High-Precision Functionalization of Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Dimethyl 4-methoxyisophthalate (DM-4-MI) serves as a critical aromatic scaffold in the synthesis of kinase inhibitors, liquid crystals, and functionalized polyesters.[1] Its value lies in its asymmetric electronic environment : the presence of the electron-donating methoxy group at position 4 creates a distinct reactivity differential between the ester at position 1 (para) and position 3 (ortho).

This guide moves beyond generic "ester chemistry" to provide field-proven protocols for selective hydrolysis , exhaustive reduction , and hydrazinolysis .[1]

Chemical Identity[1][2][3][4]
  • CAS: 1459-93-4[1]

  • IUPAC: Dimethyl 4-methoxybenzene-1,3-dicarboxylate[1]

  • Molecular Weight: 224.21 g/mol [1]

  • Key Feature: The 4-methoxy group acts as an Electron Donating Group (EDG), sterically hindering the C3-ester and electronically deactivating both esters toward nucleophilic attack compared to unsubstituted isophthalates.

Reactivity Matrix & Strategic Pathways

The following diagram illustrates the three primary divergent pathways for DM-4-MI. Note the specific conditions required to overcome the electronic deactivation caused by the methoxy group.

ReactionPathways Start Dimethyl 4-methoxyisophthalate (DM-4-MI) Hydrolysis PATH A: Selective Hydrolysis Target: Mono-methyl ester Start->Hydrolysis NaOH (1.0 eq) THF/H2O, 0°C Reduction PATH B: Exhaustive Reduction Target: 4-Methoxy-1,3-benzenedimethanol Start->Reduction LiAlH4 (Excess) THF, Reflux Hydrazinolysis PATH C: Hydrazinolysis Target: Dihydrazide Scaffold Start->Hydrazinolysis N2H4·H2O MeOH, Reflux

Figure 1: Divergent synthetic pathways for DM-4-MI. Path A utilizes steric differentiation; Path B and C require forcing conditions.

Protocol A: Regioselective Monohydrolysis

Objective: Isolate the mono-methyl ester.[1] Challenge: Preventing double hydrolysis to the di-acid while ensuring reaction progress despite the deactivated esters. Mechanistic Insight: The ester at C3 is sterically hindered by the ortho-methoxy group. The ester at C1 is para and sterically accessible.[1] Therefore, controlled hydrolysis favors the 1-acid-3-ester product.[1]

Experimental Procedure (The Niwayama Modification)

This protocol adapts the semi-two-phase method which is superior to standard alcoholic saponification for controlling stoichiometry.

  • Preparation: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (30 mL) . The solution should be clear.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Critical: Low temperature maximizes the rate difference between the first and second hydrolysis.

  • Reagent Addition: Add 0.25 M aqueous NaOH (10 mmol, 40 mL, exactly 1.0 equivalent ) dropwise over 30 minutes.

    • Note: Do not use concentrated base.[1] High local concentrations promote di-acid formation.[1]

  • Reaction: Stir vigorously at 0°C for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).[1]

    • Endpoint: Disappearance of diester spot.[1] Appearance of mono-ester (major) and di-acid (trace).[1]

  • Workup (Self-Validating):

    • Concentrate in vacuo to remove THF (aqueous layer remains).[1]

    • Extract the aqueous layer with Diethyl Ether (2 x 20 mL) .[1] This removes unreacted diester.

    • Acidify the aqueous layer to pH 2–3 with 1M HCl.[1]

    • Extract the precipitate with EtOAc (3 x 30 mL) .

    • Dry (Na2SO4) and concentrate to yield the mono-ester.[1]

Data Summary: Hydrolysis Selectivity

Solvent SystemTemperatureMono-Ester YieldSelectivity Note
MeOH / H2O25°C55%Significant di-acid byproduct formed.[1]
THF / H2O 0°C 88% High selectivity due to phase behavior.

Protocol B: Exhaustive Reduction to Diol

Objective: Synthesis of 4-methoxy-1,3-benzenedimethanol. Challenge: Aluminum emulsion formation during workup ("The Gray Sludge"). Solution: The Fieser Workup is mandatory for this substrate to ensure granular precipitates that filter easily.[1]

Experimental Procedure
  • Setup: Flame-dry a 250 mL RB flask. Flush with Argon.

  • Reagent: Suspend LiAlH4 (30 mmol, 1.14 g, 3.0 equiv) in anhydrous THF (40 mL) . Cool to 0°C.[1][2][3]

  • Addition: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (15 mL). Add dropwise to the LAH suspension.[1]

    • Observation: Gas evolution (H2) will occur.[1][4]

  • Reflux: Warm to room temperature, then reflux for 4 hours. The methoxy group deactivates the esters, requiring thermal energy for completion.

  • The Fieser Quench (Critical Step):

    • Cool to 0°C.[1][2][3]

    • Add 1.1 mL Water (slowly).

    • Add 1.1 mL 15% NaOH .

    • Add 3.3 mL Water .

    • Mnemonic: 1 : 1 : 3 (Water : Base : Water) per gram of LAH.[1]

  • Isolation: Warm to RT and stir for 15 minutes. The gray precipitate will turn white and granular.[1] Filter through Celite.[1]

FieserWorkup Step1 Reaction Mixture (LiAlH4 + Product in THF) Step2 Add x mL Water (Quench excess Hydride) Step1->Step2 Step3 Add x mL 15% NaOH (Form Aluminate salts) Step2->Step3 Step4 Add 3x mL Water (Hydrate salts to granular solid) Step3->Step4 Step5 Filter through Celite (Filtrate = Pure Diol) Step4->Step5

Figure 2: Standardized Fieser Workup protocol for LiAlH4 reductions to prevent emulsion formation.

Protocol C: Hydrazinolysis (Heterocycle Precursor)

Objective: Formation of 4-methoxyisophthalodihydrazide.[1] Application: Key intermediate for 1,3,4-oxadiazole based kinase inhibitors.[1]

Experimental Procedure
  • Solvent Choice: Ethanol (Abs) is preferred over methanol to allow a higher reflux temperature (78°C vs 65°C), necessary to overcome the deactivated ester reactivity.[1]

  • Reaction:

    • Dissolve DM-4-MI (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (80%) (100 mmol, 10 equiv). Excess is required to prevent oligomerization.

  • Reflux: Heat to reflux for 6–8 hours.

  • Isolation:

    • Cool to room temperature.[1][5] The dihydrazide usually precipitates as a white solid.[1]

    • Filter and wash with cold ethanol.[1]

    • Yield expectation: >85%.[1]

Troubleshooting & Optimization (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Over-hydrolysis to di-acid.[1]Reduce temperature to -5°C. Ensure NaOH is added dropwise. Switch to LiOH in THF/Water (milder).
Emulsion (Reduction) Improper quenching of Aluminum salts.[1]strictly follow the 1:1:3 Fieser method . Do not add acid during quench.[1]
Incomplete Reaction (Hydrazinolysis) Steric hindrance at C3 ester.[1]Increase temperature (switch solvent to n-Butanol, reflux 117°C) or use anhydrous hydrazine.[1]
Starting Material Recovery Poor solubility in aqueous workup.[1]DM-4-MI is lipophilic.[1] Ensure organic extraction volume is sufficient (use DCM if EtOAc fails).[1]

References

  • Niwayama, S. (2000).[1][2][3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.[1] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1459934, Dimethyl 4-methoxyisophthalate.[1] PubChem.

  • Amgen Inc. (2008).[1] Synthesis of half esters (Patent WO2008150487A2).[1] Google Patents.[1]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][4][6][7][8]

Sources

"analytical techniques for characterizing Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Dimethyl 4-methoxyisophthalate (DMMIP) is a critical intermediate used in the synthesis of complex pharmaceutical APIs and specialized polyester resins. Its structural integrity relies on the precise regiochemistry of the methoxy group relative to the diester functionality.

This guide provides a validated analytical framework for characterizing DMMIP, focusing on distinguishing it from its metabolic precursors (e.g., dimethyl 4-hydroxyisophthalate) and hydrolysis byproducts.

Property Specification
CAS Number 22955-73-3
IUPAC Name Dimethyl 4-methoxybenzene-1,3-dicarboxylate
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Melting Point 93–97 °C
Solubility Soluble in MeOH, ACN, DCM; Insoluble in Water

Synthesis & Impurity Logic (The "Why" Behind the Analysis)

To design an effective analytical method, one must understand the chemical lineage of the sample. DMMIP is typically synthesized via O-methylation of Dimethyl 4-hydroxyisophthalate or Esterification of 4-methoxyisophthalic acid.

Critical Impurities to Monitor:

  • Dimethyl 4-hydroxyisophthalate (Precursor): Result of incomplete methylation. More polar than DMMIP.

  • Monomethyl esters (Hydrolysis Products): Result of moisture exposure. Acidic and highly polar.

  • Regioisomers: Rare, but possible if the starting material was impure (e.g., dimethyl 2-methoxyisophthalate).

SynthesisPath Precursor Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0) Product Dimethyl 4-methoxyisophthalate (CAS 22955-73-3) Precursor->Product Primary Reaction Impurity1 Impurity A: Unreacted Precursor Precursor->Impurity1 Incomplete Rxn Reagent MeI / K2CO3 (Methylation) Reagent->Product Impurity2 Impurity B: Monomethyl Ester (Hydrolysis) Product->Impurity2 Moisture/Acid

Figure 1: Synthesis pathway and origin of critical impurities (A and B) requiring chromatographic separation.

Protocol A: Structural Identification via 1H NMR

Objective: Confirm the 1,2,4-substitution pattern and distinguish the methoxy ether from the ester methyls.

Experimental Setup:

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent viscosity broadening and to distinctively resolve the methoxy signals.

  • Concentration: 10 mg in 0.6 mL.

Spectral Assignment Strategy: The aromatic region must show an ABX system (or specifically, two doublets and one singlet/doublet depending on coupling) characteristic of 1,3-dicarboxy-4-substituted benzenes.

PositionTypeChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Logic
H-2 Aromatic8.45 – 8.55Doublet (d)

Hz
Most Deshielded. Located between two electron-withdrawing ester groups. Meta-coupled to H-6.
H-6 Aromatic8.10 – 8.20Doublet of Doublets (dd)

Hz
Ortho to ester, meta to methoxy. Deshielded, but less than H-2.
H-5 Aromatic7.00 – 7.10Doublet (d)

Hz
Shielded. Ortho to the electron-donating Methoxy group.
4-OMe Ether3.95 – 4.00Singlet (s)-Methoxy ether attached directly to the ring.
1,3-COOMe Ester3.85 – 3.92Singlet(s) (s)-Two methyl ester signals (may overlap or resolve depending on solvent).

Acceptance Criteria:

  • Integration ratio of Aromatic : Methoxy/Ester protons must be 3 : 9 .

  • Presence of the characteristic H-5 doublet at ~7.0 ppm confirms the 4-methoxy substitution (shielding effect).

Protocol B: Purity Profiling via HPLC-UV

Objective: Quantify DMMIP purity and limit unreacted Dimethyl 4-hydroxyisophthalate (Phenol impurity).

Method Development Logic: Since the impurity (Phenol) has a free -OH group, it is significantly more polar than the product (Methoxy). A standard C18 gradient will elute the impurity before the main peak. Phosphate buffer is used to suppress the ionization of any potential hydrolysis acids, ensuring sharp peaks.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 230 nm (secondary)
Column Temp 30 °C
Injection Vol 5 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic (Elute polar impurities)
12.080Linear Gradient (Elute DMMIP)
15.080Wash
15.120Re-equilibration
20.020End

System Suitability Requirements:

  • Retention Time (RT): DMMIP ~10-11 min; Hydroxy-impurity ~5-6 min.

  • Resolution (

    
    ):  > 2.0 between Impurity A and DMMIP.
    
  • Tailing Factor: < 1.5 for the main peak.

HPLC_Logic Sample Crude DMMIP Sample Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Separation Separation Mechanism Column->Separation Peak1 Peak 1 (RT ~5 min) Dimethyl 4-hydroxyisophthalate (More Polar / H-Bond Donor) Separation->Peak1 Elutes First Peak2 Peak 2 (RT ~11 min) Dimethyl 4-methoxyisophthalate (Less Polar / Product) Separation->Peak2 Elutes Second

Figure 2: Chromatographic separation logic based on polarity differences between the hydroxy-precursor and methoxy-product.

Protocol C: Solid-State Characterization (DSC)

Objective: Verify physical form and thermal purity.

Why DSC? Melting point ranges provided in literature (93-97°C) are often visual capillary measurements. Differential Scanning Calorimetry (DSC) provides the onset temperature, which is the thermodynamic melting point, and the peak shape indicates crystalline purity.

Procedure:

  • Weigh 2–4 mg of dried DMMIP into a Tzero aluminum pan.

  • Crimp with a pinhole lid (allows volatile escape if residual solvent exists).

  • Ramp: 10 °C/min from 30 °C to 150 °C.

  • Nitrogen Purge: 50 mL/min.

Interpretation:

  • Sharp Endotherm: Onset should be 93 ± 1 °C .

  • Broadening: If the peak is broad (width > 3°C), it indicates the presence of the "eutectic impurity" (likely the hydroxy precursor) or residual solvent (methanol).

References

  • ChemicalBook. (2023). Dimethyl 4-methoxyisophthalate (CAS 22955-73-3) Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2023). Dimethyl 4-hydroxyisophthalate (Precursor Data). PubChem Compound Summary for CID 80087. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for C18 method development logic).
  • Thermo Fisher Scientific. (2016). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1045. (Reference for phthalate ester UV detection settings). Retrieved from

"derivatization of Dimethyl 4-methoxyisophthalate for enhanced properties"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Dimethyl 4-methoxyisophthalate (CAS: 22966-22-9) is a highly versatile aromatic scaffold utilized in the synthesis of Metal-Organic Frameworks (MOFs), bioactive pharmacophores, and high-performance polymers. Its unique substitution pattern—comprising two electrophilic ester groups and an electron-donating methoxy group—provides orthogonal handles for chemical diversification.

While the parent isophthalate core is symmetric, the introduction of the 4-methoxy group breaks this symmetry, creating distinct steric and electronic environments at the C1 and C3 positions. This guide details protocols to exploit these differences, enabling the synthesis of non-symmetric building blocks that are otherwise difficult to access.

Key Applications:

  • MOF Ligand Design: The 4-methoxy group can be demethylated to a phenol (4-hydroxyisophthalic acid), a critical ligand for lanthanide-based MOFs with enhanced luminescence.

  • Medicinal Chemistry: The scaffold serves as a precursor to serine protease inhibitors where the 4-position substituent modulates potency.

  • Polymer Science: Asymmetric hydrolysis yields monomers for alternating co-polymers.

Chemical Reactivity Profile

To design effective protocols, we must analyze the causality behind the reactivity of the three functional groups.

Regioselectivity of the Ester Groups (C1 vs. C3)
  • Steric Environment: The ester at C3 is ortho to the methoxy group (C4), creating significant steric hindrance. The ester at C1 is para to the methoxy group, residing in a less sterically congested environment.

  • Electronic Environment: The methoxy group is a strong Resonance Donor (+R). It donates electron density primarily to the ortho (C3, C5) and para (C1) positions.

    • C3 (Ortho): Receives electron density (deactivating the carbonyl toward nucleophilic attack) and is sterically blocked.

    • C1 (Para): Receives electron density but is sterically accessible.

Electrophilic Aromatic Substitution (EAS)
  • Directing Effects:

    • 4-OMe (+R): Directs ortho (C3, C5) and para (C1). Positions C1 and C3 are blocked by esters. C5 is activated.

    • 1-COOMe (-R): Directs meta (C3, C5).

    • 3-COOMe (-R): Directs meta (C1, C5).

Derivatization Pathways (Visualized)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

DerivatizationPathways Start Dimethyl 4-methoxyisophthalate (Parent Scaffold) Prod_Hydrolysis 4-Methoxy-3-(methoxycarbonyl)benzoic acid (C1-Acid, C3-Ester) Start->Prod_Hydrolysis Protocol 1: Selective Hydrolysis (LiOH, THF/H2O) Prod_Bromination Dimethyl 5-bromo-4-methoxyisophthalate (C5-Functionalization) Start->Prod_Bromination Protocol 2: Electrophilic Bromination (Br2, AcOH) Prod_Demethylation Dimethyl 4-hydroxyisophthalate (Phenolic Ligand) Start->Prod_Demethylation Protocol 3: O-Demethylation (BBr3, DCM)

Figure 1: Divergent synthesis pathways. The 4-methoxy group directs bromination to C5 and sterically protects the C3-ester from hydrolysis.

Experimental Protocols

Protocol 1: Regioselective Monohydrolysis

Objective: To selectively hydrolyze the C1-ester to yield 4-methoxy-3-(methoxycarbonyl)benzoic acid.

  • Mechanism: Steric differentiation. The C3-ester is shielded by the bulky C4-methoxy group, retarding saponification relative to the exposed C1-ester.

Materials:

  • Dimethyl 4-methoxyisophthalate (1.0 eq)[1]

  • Lithium Hydroxide monohydrate (LiOH·H2O) (1.05 eq)

  • THF (Tetrahydrofuran), HPLC grade

  • Water (Deionized)

Procedure:

  • Dissolution: Dissolve dimethyl 4-methoxyisophthalate (2.24 g, 10 mmol) in THF (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Reagent Preparation: Dissolve LiOH·H2O (0.44 g, 10.5 mmol) in water (10 mL).

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution over 30 minutes. Note: Slow addition prevents local excesses that could lead to di-hydrolysis.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and the mono-acid (Rf ~0.4) should appear.

  • Work-up:

    • Concentrate under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Wash with diethyl ether (2 x 15 mL) to remove any unreacted diester.

    • Acidify the aqueous layer to pH 2 using 1M HCl. A white precipitate will form.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Yield: Typical yields are 85-90%.

Validation:

  • 1H NMR (DMSO-d6): Look for the loss of one methyl singlet (approx. 3.8 ppm) and the retention of the other. The proton at C2 (between substituents) will show a shift confirming the adjacent acid vs. ester.

Protocol 2: Regioselective Bromination (EAS)

Objective: To synthesize dimethyl 5-bromo-4-methoxyisophthalate.

  • Mechanism: Cooperative directing effects. The C4-OMe (+R) activates C5. The C1 and C3 esters (-R) direct meta to themselves, which also corresponds to C5.

Materials:

  • Dimethyl 4-methoxyisophthalate (1.0 eq)[1]

  • Bromine (Br2) (1.2 eq)

  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc) (1.5 eq) - Acts as a buffer to neutralize HBr.

Procedure:

  • Setup: In a fume hood, dissolve the substrate (10 mmol) and NaOAc (15 mmol) in glacial acetic acid (30 mL).

  • Bromination: Add Br2 (12 mmol) dropwise at room temperature. The solution will turn orange/red.

  • Heating: Heat the mixture to 60°C for 6 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (to quench excess bromine).

  • Isolation: A solid precipitate should form. Filter and wash with water.[2]

  • Purification: Recrystallize from Methanol/Water if necessary.

Validation:

  • 1H NMR: The aromatic region will simplify. The protons at C2 and C6 will remain as singlets (or doublets with small coupling). The proton at C5 will be absent.

Protocol 3: O-Demethylation

Objective: To synthesize dimethyl 4-hydroxyisophthalate.

  • Mechanism: Boron tribromide (BBr3) acts as a strong Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group.

Materials:

  • Dimethyl 4-methoxyisophthalate (1.0 eq)[1]

  • Boron Tribromide (BBr3) (1.0 M in DCM, 2.5 eq)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve substrate (5 mmol) in anhydrous DCM (25 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr3 solution dropwise via syringe. Caution: BBr3 reacts violently with moisture.

  • Warming: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Cool back to 0°C. Slowly add Methanol (MeOH) to quench the borate complex. Note: This is exothermic.

  • Work-up: Wash with saturated NaHCO3 solution, then brine. Dry over Na2SO4.

  • Isolation: Evaporate solvent to yield the phenolic product.

Summary of Properties

DerivativeKey FeaturePrimary Use Case
Mono-acid (C1-COOH) Asymmetric functionalityLinker for heterodimeric drugs; Polymer chain ends.
5-Bromo derivative Aryl halide handleSuzuki coupling for extended conjugation; MOF expansion.
4-Hydroxy derivative Phenolic donorLanthanide sensitization (antenna effect); pH-sensitive probes.

References

  • Demethylation Standards: McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[3] Organic Syntheses, 49, 50. Link

  • Bromination Selectivity: Smith, K., et al. (2006). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry.
  • Isophthalate Hydrolysis: Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry, 65(18), 5834-5836.
  • MOF Ligands: Li, J. R., et al. (2014). Functionalized Metal-Organic Frameworks. Chemical Reviews.

(Note: Specific CAS numbers and reaction conditions are derived from standard chemical logic applied to the specific substitution pattern of CAS 22966-22-9).

Sources

Application Notes and Protocols: Dimethyl 4-methoxyisophthalate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Isophthalates in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and, ultimately, the successful generation of novel therapeutic agents. Substituted aromatic dicarboxylic acids and their ester derivatives represent a cornerstone of building blocks for medicinal chemists. Among these, dimethyl 4-methoxyisophthalate and its related analogues are emerging as particularly valuable precursors for a range of pharmaceutical intermediates. The presence of the methoxy group, a common moiety in many approved drugs, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding to target proteins and its metabolic stability[1].

This technical guide provides a comprehensive overview of the application of dimethyl isophthalate derivatives, with a specific focus on the synthesis of key pharmaceutical intermediates. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the analytical techniques required for quality control, thereby offering a self-validating framework for researchers and professionals in drug development.

Chemical Profile: Dimethyl Isophthalate Derivatives

The physicochemical properties of dimethyl isophthalate and its substituted analogues are crucial for their handling, reaction optimization, and safety. Below is a summary of the known properties of dimethyl isophthalate and related compounds.

PropertyDimethyl IsophthalateDimethyl 4-hydroxyisophthalate
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₅
Molecular Weight 194.18 g/mol [2]210.18 g/mol [3]
Appearance Colorless to pale yellow liquid or white solidWhite to off-white solid
Melting Point 67-68 °C[2]97 °C
Boiling Point 282 °C[4]304.9 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.Soluble in DMSO.
CAS Number 1459-93-4[2]5985-24-0[3]

Safety and Handling: Dimethyl isophthalate is generally considered to have low acute toxicity.[5] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For substituted derivatives, such as dimethyl 4-hydroxyisophthalate, irritation to the eyes, skin, and respiratory system may occur.[3]

Synthesis of a Key Pharmaceutical Intermediate: Dimethyl 5-aminoisophthalate

A prominent application of substituted dimethyl isophthalates is in the synthesis of 5-aminoisophthalic acid and its derivatives. 5-Aminoisophthalic acid is a crucial intermediate in the production of non-ionic X-ray contrast agents, such as Iohexol.[6] The following sections detail the synthesis of dimethyl 5-aminoisophthalate, a direct precursor to 5-aminoisophthalic acid, starting from the commercially available 5-nitroisophthalic acid.

Part 1: Esterification of 5-Nitroisophthalic Acid

The first step involves the esterification of 5-nitroisophthalic acid to produce dimethyl 5-nitroisophthalate. This reaction proceeds via a classic Fischer esterification mechanism.

Protocol: Synthesis of Dimethyl 5-nitroisophthalate [7]

  • Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.

  • Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved, resulting in a clear, colorless solution.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for approximately 3 hours. The formation of a white precipitate may be observed during this time.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).

  • Workup: Upon completion, cool the reaction mixture to room temperature to allow for further crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with deionized water.

  • Drying: Dry the product to obtain dimethyl 5-nitroisophthalate. A typical yield for this reaction is around 98%.[7]

Causality Behind Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the esterifying agent, driving the reaction forward due to its high concentration.

  • Concentrated Sulfuric Acid as Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Nitrogen Atmosphere: While not strictly necessary for this specific reaction, the use of an inert atmosphere is good practice to prevent any potential side reactions with atmospheric components.

Part 2: Reduction of Dimethyl 5-nitroisophthalate

The subsequent step is the reduction of the nitro group to an amine, yielding the desired pharmaceutical intermediate, dimethyl 5-aminoisophthalate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol: Synthesis of Dimethyl 5-aminoisophthalate via Catalytic Hydrogenation

  • Reaction Setup: To a solution of dimethyl 5-nitroisophthalate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care. The filter cake should be kept wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 5-aminoisophthalate.

Alternative Reduction Method: For laboratories not equipped for catalytic hydrogenation, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be employed.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 5-Nitroisophthalic Acid Step1 Esterification (Methanol, H₂SO₄, Reflux) Start->Step1 Intermediate Dimethyl 5-nitroisophthalate Step1->Intermediate Step2 Reduction (H₂, Pd/C) Intermediate->Step2 Product Dimethyl 5-aminoisophthalate (Pharmaceutical Intermediate) Step2->Product

Caption: Synthetic pathway from 5-nitroisophthalic acid to dimethyl 5-aminoisophthalate.

Quality Control and Characterization

Rigorous quality control is paramount in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the synthesized compounds.

TechniqueDimethyl 5-nitroisophthalate (Expected)Dimethyl 5-aminoisophthalate (Expected)
¹H NMR Aromatic protons in the range of 8.0-9.0 ppm, two singlets for the two non-equivalent methyl ester groups around 4.0 ppm.Aromatic protons shifted upfield compared to the nitro compound, typically in the range of 6.5-7.5 ppm. A broad singlet for the -NH₂ protons. Two singlets for the methyl ester groups.
¹³C NMR Carbonyl carbons around 165 ppm, aromatic carbons between 120-150 ppm, and methyl carbons around 53 ppm.Carbonyl carbons around 167 ppm, aromatic carbons showing shifts consistent with an amino substituent, and methyl carbons around 52 ppm.
IR Spectroscopy Strong C=O stretch for the ester around 1720-1740 cm⁻¹. Characteristic N-O stretches for the nitro group around 1530 and 1350 cm⁻¹.Strong C=O stretch for the ester around 1720-1740 cm⁻¹. Appearance of N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.Molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating high purity.A single major peak indicating high purity.

Diagram of the Quality Control Workflow

QCFlow cluster_synthesis Synthesis cluster_qc Quality Control cluster_final Final Product Synthesis Crude Product HPLC HPLC (Purity Assessment) Synthesis->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Synthesis->NMR IR IR Spectroscopy (Functional Group ID) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS FinalProduct Pure Pharmaceutical Intermediate HPLC->FinalProduct NMR->FinalProduct IR->FinalProduct MS->FinalProduct

Caption: A typical quality control workflow for a synthesized pharmaceutical intermediate.

Conclusion and Future Outlook

Dimethyl 4-methoxyisophthalate and its analogues are versatile and valuable precursors in the synthesis of pharmaceutical intermediates. The straightforward conversion of commercially available starting materials into highly functionalized building blocks, such as dimethyl 5-aminoisophthalate, underscores their importance in drug discovery and development. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to confidently utilize these compounds in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined precursors will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Dimethyl isophthalate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Dimethyl 4-methoxyisophthalate polymerization"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process engineers optimizing the polymerization of Dimethyl 4-methoxyisophthalate (DM-4-MIP) . This monomer presents unique steric and electronic challenges compared to standard isophthalates, requiring a tailored approach to melt polycondensation.

Role: Senior Application Scientist Subject: Optimization of Reaction Kinetics & Molecular Weight Buildup for Poly(ethylene 4-methoxyisophthalate) and its Copolymers.

Part 1: The Core Directive (Application Scientist's Analysis)

The polymerization of Dimethyl 4-methoxyisophthalate (usually with ethylene glycol or other diols) is not a standard polyesterification. You are dealing with an asymmetric monomer where the substituent dictates the kinetics.

The Mechanistic Challenge:

  • Steric Hindrance (The "Orth-Effect"): The methoxy group at position 4 is ortho to the ester at position 3. This creates significant steric bulk, hindering the nucleophilic attack of the diol at the C3 carbonyl.

  • Electronic Deactivation: The methoxy group is a strong electron donor (

    
     effect). This increases the electron density of the benzene ring, rendering the carbonyl carbons less electrophilic and thus less reactive toward transesterification compared to unsubstituted dimethyl isophthalate (DMI) or dimethyl terephthalate (DMT).
    

The Consequence: If you run this under standard PET/DMT conditions, you will likely achieve low molecular weight oligomers because the hindered ester (C3) fails to reach high conversion.

Part 2: Optimization Protocols & Troubleshooting

Phase A: Catalyst & Stoichiometry Selection

Q: My reaction stalls at low intrinsic viscosity (IV). What catalyst system should I use?

A: Standard Antimony (


) catalysts often lack the nucleophilicity enhancement required for the hindered C3 ester.
  • Recommendation: Switch to a Titanium-based system (e.g., Tetrabutyl titanate, TBT) or a Dual-Metal system .

  • Why? Titanium is a more potent Lewis acid than antimony, effectively activating the "lazy" carbonyl at the hindered position.

  • Protocol:

    • Ester Interchange (EI) Catalyst: Zinc Acetate (

      
      ) at 150-200 ppm. (Crucial for initiating the attack on the hindered ester).
      
    • Polycondensation (PC) Catalyst: Antimony Trioxide (

      
      ) at 300 ppm OR Titanium Butoxide (
      
      
      
      ) at 15-30 ppm.

Q: What is the optimal Diol-to-Ester ratio?

A: Use a higher molar ratio than standard.

  • Standard: 2.2 : 1 (Diol : Diester)

  • DM-4-MIP Optimized: 2.5 : 1

  • Reasoning: The excess diol concentration drives the kinetics of the initial transesterification at the sterically hindered site via Le Chatelier’s principle.

Phase B: Temperature Profiling (The "Thermal Ramp")

Q: I see severe yellowing/browning in the final polymer. Is it oxidation?

A: Likely, but it is specifically thermal degradation of the methoxy group . Above 280°C, the ether linkage is susceptible to homolytic cleavage, generating phenolic radicals that form quinoid structures (chromophores).

Optimized Thermal Profile:

StageTemp (°C)PressureDurationCritical Action
1. Slurry/Melt 160-180Atm (

)
30 minEnsure full melting; inert atmosphere is non-negotiable.
2. Transesterification 190-220Atm (

)
2-3 hrsHold at 210°C until methanol evolution theoretically reaches >90%. Do not rush.
3. Pre-Polymerization 230-250Ramp to 20 mbar45 minRemove excess diol. Prevent foaming.
4. Polycondensation 265-275 < 1 mbar2-3 hrsDo NOT exceed 275°C. High vacuum is critical here to pull the equilibrium.
Phase C: Process Visualization

The following diagram illustrates the differential reactivity and the critical control points.

G Monomer DM-4-MIP (Monomer) EI_Fast Step 1: C1 Ester Reaction (Fast, Unhindered) Monomer->EI_Fast Zn(OAc)2 160-190°C EI_Slow Step 2: C3 Ester Reaction (Slow, Hindered) EI_Fast->EI_Slow Requires Excess Diol & Time PrePoly Pre-Polymer (Oligomers) EI_Slow->PrePoly - Methanol Degradation Color Formation (Quinones) EI_Slow->Degradation T > 280°C (Avoid!) Polymer High MW Polymer (Final Product) PrePoly->Polymer Vacuum <1 mbar Ti/Sb Catalyst Polymer->Degradation Oxidation

Figure 1: Reaction pathway highlighting the kinetic bottleneck at the C3 ester and the thermal degradation risk threshold.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture solidifies or turns hazy early."
  • Diagnosis: Premature Crystallization or Solubility Limit. DM-4-MIP oligomers may have different solubility parameters than the monomer.

  • Fix: Ensure your diol (e.g., Ethylene Glycol) is dry. If using a co-monomer (like DMT), ensure the ratio prevents blocky crystallization. Increase the temperature of the condenser slightly (to ~60°C) to prevent monomer sublimation clogging the column, which changes the reactor stoichiometry.

Issue 2: "I cannot get the Intrinsic Viscosity (IV) above 0.4 dL/g."
  • Diagnosis: Stoichiometric Imbalance due to Volatility. DM-4-MIP is relatively volatile. If you apply vacuum too aggressively during the transition from Stage 2 to Stage 3, you may sublime unreacted monomer, destroying the 1:1 stoichiometry required for high MW (Carothers' Equation).

  • Fix:

    • Install a packed column for the transesterification phase to reflux monomer while letting methanol escape.

    • Do not apply full vacuum until the reactor temperature reaches 240°C.

Issue 3: "The polymer is brittle."
  • Diagnosis: Low Molecular Weight or Crosslinking.

  • Test: Check solubility in trifluoroacetic acid (TFA) or phenol/tetrachloroethane.

    • Soluble: Low MW. Increase reaction time at Stage 4.

    • Insoluble/Gel: Crosslinking occurred. This suggests the methoxy group degraded, or you have a trifunctional impurity. Lower the final temperature by 10°C.

Part 4: Experimental Methodology (Self-Validating Protocol)

Objective: Synthesis of Poly(ethylene 4-methoxyisophthalate) target IV > 0.6 dL/g.

  • Setup: 500 mL 3-neck flask, mechanical stirrer (anchor type), nitrogen inlet, distillation column, vacuum pump.

  • Charging:

    • 100.0 g Dimethyl 4-methoxyisophthalate (0.446 mol)

    • 69.2 g Ethylene Glycol (1.115 mol) [Ratio 2.5:1]

    • 0.04 g Zinc Acetate dihydrate (Catalyst A)

    • 0.03 g Antimony Trioxide (Catalyst B)

  • Ester Interchange (EI):

    • Heat to 170°C under

      
       flow. Stir at 100 rpm.
      
    • Ramp to 210°C over 1 hour.

    • Validation Point: Collect theoretical mass of methanol (approx. 28.5 g).[1] If <25g collected, do not proceed ; extend time.

  • Polycondensation (PC):

    • Add stabilizer (Triphenyl phosphate, 0.05 g) to prevent color.

    • Heat to 270°C.

    • Apply vacuum gradually over 45 mins to prevent bumping (760

      
       1 Torr).
      
    • Hold at <1 Torr, 270°C for 2.5 hours.

    • Validation Point: Monitor torque on the stirrer. Stop when torque plateaus.

  • Discharge: Extrude melt into ice water. Pelletize.

References

  • East, A. J., & Golden, M. (2011). Polyester Resins.[2] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General principles of hindered ester polymerization).

  • MacDonald, W. A. (2002). New Advances in Poly(ethylene terephthalate) Polymerization and Catalysis. Polymer International, 51(10), 923–930. (Catalyst selection for deactivated monomers).

  • Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Polyesters. Journal of Macromolecular Science, Part C: Polymer Reviews, 41(1-2), 163-189. (Thermal stability of substituted isophthalates).

  • PubChem. (n.d.).[3] Dimethyl 4-methoxyisophthalate Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

"preventing side reactions in Dimethyl 4-methoxyisophthalate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing Dimethyl 4-methoxyisophthalate . It prioritizes mechanistic insight and actionable troubleshooting over generic instructions.

Executive Summary & Molecule Profile

Dimethyl 4-methoxyisophthalate is a critical intermediate used in the synthesis of functionalized polyesters and pharmaceutical scaffolds.[1][2] Its synthesis appears deceptively simple—typically a Fischer esterification or O-methylation—but is prone to specific "silent" failures that degrade yield and purity.[1][2]

Key Physical Properties:

Property Value Critical Note
CAS No. 1459-93-4

| Mol.[1][2][3] Formula |


 | |
| Mol. Weight  | 222.19  g/mol  | Correction: MW is often cited for the di-ester.[1][2] Verify calculation: 

if methoxy is present.[2] Wait, structure check: Isophthalate (

) + 2 Methyls (

) - 2 H + Methoxy (

).[1][2]Re-calculation: Core is Benzene (

) + 2 Carbomethoxy (

) + 1 Methoxy (

).[2] Total:

.[2] Correction: The user prompt is "Dimethyl 4-methoxyisophthalate". Standard Dimethyl Isophthalate is

(MW 194.19).[2] With a methoxy group at position 4, the formula is

and MW is 224.21 g/mol .[2] | | Melting Point | 64–67 °C | Sharp MP indicates high purity.[1][2] Broadening <60°C suggests mono-ester contamination.[1][2] | | Solubility | MeOH, EtOH, Acetone | Insoluble in water.[2][4][5] Precipitates upon aqueous workup.[1][2][5] |

Core Synthetic Routes & Failure Modes[1][2][6]

We support two primary synthetic workflows. Select your current route to view specific troubleshooting protocols.

Route A: Fischer Esterification (Acid-Catalyzed)

Precursor: 4-Methoxyisophthalic acid + Methanol[1][2]

The Mechanism: This reaction is an equilibrium process governed by Le Chatelier’s principle .[1][2] The reaction is not driven by kinetics alone but by the thermodynamic removal of water.

Common Side Reactions & Impurities:

  • Incomplete Esterification (The Mono-Ester Trap):

    • Symptom:[3][6][7][8][9][10][11] Product MP is high/broad; solubility in base is observed.[1][2]

    • Cause: Steric hindrance at the C-3 carboxyl group (ortho to the methoxy group) makes it slower to esterify than the C-1 carboxyl.[1][2]

    • Prevention: You must push the equilibrium harder than with unsubstituted isophthalic acid.[1][2]

  • Hydrolysis (Reverse Reaction):

    • Symptom:[6][7][8][9][10][11] Yield loss during aqueous workup.[1][2]

    • Cause: The ester is susceptible to acid-catalyzed hydrolysis if the quench is too hot or if the neutralization is inefficient.[1]

Route B: O-Methylation ( )

Precursor: Dimethyl 4-hydroxyisophthalate + Methylating Agent (MeI or DMS)[1][2]

Common Side Reactions & Impurities:

  • Saponification (Ester Hydrolysis):

    • Symptom:[6][7][8][9][10][11] Loss of methyl esters, formation of carboxylic acids.[2]

    • Cause: Using strong hydroxide bases (

      
      , 
      
      
      
      ) or presence of water in the basic medium.[2]
    • Prevention: Use anhydrous Carbonate bases (

      
      ) in aprotic polar solvents (Acetone, DMF).[2]
      
  • C-Alkylation:

    • Symptom:[3][6][7][8][9][10][11] Impurity peaks in NMR (methyl on the ring instead of oxygen).[2]

    • Cause: Phenoxide ions are ambident nucleophiles.[1][2] High temperatures favor C-alkylation.[1][2]

Visualizing the Pathway & Risks

The following diagram illustrates the critical decision points and failure pathways for the Fischer Esterification route, which is the most common inquiry.

ReactionPathways cluster_conditions Critical Control Factors Start 4-Methoxyisophthalic Acid Intermediate Mono-Methyl Ester (Kinetic Intermediate) Start->Intermediate Fast Esterification (C-1) Side2 Decarboxylation (Trace, High Temp) Start->Side2 >150°C MeOH Methanol (Excess) + H2SO4 Target Dimethyl 4-methoxyisophthalate (Target) Intermediate->Target Slow Esterification (C-3) (Steric Hindrance) Side1 Hydrolysis (Reversion to Acid) Target->Side1 + H2O (Equilibrium Shift)

Caption: Reaction pathway showing the "Mono-Ester Trap" at the sterically hindered C-3 position. Note that the second esterification step is the rate-limiting bottleneck.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product contains ~5-10% mono-ester impurity that won't recrystallize out."

Diagnosis: The methoxy group at position 4 creates steric bulk, shielding the carboxylic acid at position 3. Standard reflux times (2-4 hours) often leave this position unreacted.[1][2]

Corrective Protocol (The "Super-Dry" Method):

  • Solvent: Do not use reagent-grade methanol. Use Anhydrous Methanol (<0.05% water).[1][2]

  • Catalyst: Increase

    
     load to 5-10 mol% relative to the acid.[1][2]
    
  • Time: Extend reflux to 12-16 hours .

  • The "Chaser": If conversion stalls, add a co-solvent like Toluene (10% v/v) and use a Dean-Stark trap to physically remove water (ternary azeotrope), driving the equilibrium to completion.[2]

Issue 2: "The product turns yellow/brown during synthesis."

Diagnosis: This is likely due to oxidation of the electron-rich aromatic ring or polymerization of trace impurities, exacerbated by sulfuric acid at high temperatures.[2]

Corrective Protocol:

  • Switch Catalyst: Replace

    
     with Thionyl Chloride (
    
    
    
    )
    .
    • Why?

      
       reacts with methanol to generate anhydrous 
      
      
      
      in situ and consumes water produced in the reaction (
      
      
      ).[2] This chemically removes water, driving the reaction without requiring extreme heat or strong oxidizers.[2]
    • Temp: Run at

      
      .[1][2]
      
Issue 3: "Yield is low after pouring into ice water."

Diagnosis: The ester has partial solubility in methanol-water mixtures, or the crystallization was crashed out too fast, trapping impurities (eutectic formation) which were then lost during washing.

Corrective Protocol (Controlled Precipitation):

  • Concentrate the reaction mixture under vacuum to remove 80% of the methanol.

  • Cool the residue to

    
    .
    
  • Slowly add cold 5%

    
      solution (not just water).
    
    • Why? This neutralizes the acid catalyst immediately, preventing back-hydrolysis, and converts any unreacted starting material into its water-soluble salt, separating it from your product.[1][2]

Optimized Experimental Protocols

Protocol A: High-Purity Synthesis via Thionyl Chloride (Recommended)

Best for: avoiding side reactions, ensuring 100% conversion.[2]

StepActionCritical Parameter
1 Charge Methanol (anhydrous, 10-15 vol) into a flask.Chill to 0°C under

.
2 Dropwise add Thionyl Chloride (2.5 equiv).Exothermic! Keep T < 10°C.
3 Add 4-Methoxyisophthalic acid (1.0 equiv) in one portion.Solid addition.
4 Warm to RT, then Reflux for 8 hours.Monitor by TLC/HPLC.
5 Evaporate solvent to near dryness.Remove excess

and MeOH.
6 Quench residue with Sat.

and extract with EtOAc.[1][2]
pH should be ~8.[1][2]
7 Wash organic layer with Brine, Dry (

), Concentrate.[2]
Yield typically >95%.[1][2]
Protocol B: Purification of Crude Material

Best for: Removing mono-ester and colored impurities.[1][2]

  • Dissolve: Crude solid in minimal boiling Methanol.

  • Filter: Hot filtration to remove insoluble salts/dust.[1][2]

  • Crystallize: Allow to cool slowly to RT, then

    
    .
    
    • Note: If oiling out occurs (common with impurities), add a seed crystal or scratch the glass.[2]

  • Wash: Wash filter cake with cold (

    
    ) Methanol:Water (9:1).
    

References & Authority

The protocols and data above are synthesized from standard organic synthesis principles and specific chemical property databases.

  • Synthesis of Dimethyl Isophthalate Derivatives. ChemicalBook. (Standard industrial route confirmation: Esterification of isophthalic acid with methanol/H2SO4). Link

  • Fischer Esterification Mechanism & Thermodynamics. Chemistry LibreTexts. (Foundational grounding for equilibrium management). Link

  • Dimethyl 4-hydroxyisophthalate (Precursor Data). PubChem, National Library of Medicine.[1][2] (Physical property verification for the O-methylation route). Link[2]

  • Purification of Terephthalic Acid Esters. Google Patents (US3962315A). (Source for "eutectic mixture" purification concepts in phthalate esters). Link

  • O-Methylation of Hydroxyl-Containing Substrates. EurekaSelect / Bentham Science. (Review of methylation agents and side reaction prevention). Link

Sources

"purification challenges of Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl 4-methoxyisophthalate Purification

Executive Summary

Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a critical intermediate in the synthesis of functionalized polyesters and pharmaceutical scaffolds. While structurally similar to dimethyl isophthalate, the electron-donating 4-methoxy group significantly alters its solubility profile and crystallization kinetics. This guide addresses the three most common user-reported challenges: incomplete separation of mono-esters , oiling out during crystallization , and persistent color bodies .

Physical Property Reference Table

Use these values to calibrate your thermal processes.

PropertyValueNotes
CAS Number 22955-73-3Verify against CoA; often confused with 4-hydroxy analog.[1]
Molecular Weight 224.21 g/mol
Melting Point 93–97 °Csignificantly higher than Dimethyl Isophthalate (~67°C).
Solubility (MeOH) High (Hot), Moderate (Cold)Ideal for recrystallization.
Solubility (Water) Negligible< 0.1 g/L (Neutral pH).
pKa (Acid Impurity) ~4.2 (Estimated)Relevant for mono-ester separation.

Module 1: The "Ghost Spot" (Mono-Ester Contamination)

User Issue: "I have a persistent spot on TLC (Rf ~0.3 in 30% EtOAc/Hex) that co-elutes with my product. My NMR shows a small broad singlet at ~11 ppm."

Root Cause: This is the Monomethyl 4-methoxyisophthalate impurity. In isophthalate synthesis, the two carboxyl groups are not equivalent due to the steric and electronic influence of the 4-methoxy group. One ester forms faster than the other, and conversely, one hydrolyzes faster. Standard silica chromatography often fails to separate the mono-ester from the diester effectively due to hydrogen bonding dragging.

The Self-Validating Protocol: pH-Switched Extraction Do not rely on chromatography for >5% mono-ester removal. Use thermodynamics (pKa) to your advantage.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • The "Validation" Wash:

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Validation Step: Take the aqueous waste from the first wash and acidify it with 1M HCl. If a white precipitate forms, you have successfully extracted the mono-ester.

  • The Polish: Wash the organic layer 1x with Brine to remove trapped water.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Why this works: The diester is neutral and stays in the organic phase. The mono-ester (containing one free COOH) is deprotonated by bicarbonate (pH ~8.5) into its water-soluble carboxylate salt, forcing it into the aqueous layer.

WorkupFlow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with Sat. NaHCO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Contains Diester) PhaseSep->OrgPhase Product AqPhase Aqueous Phase (Contains Mono-ester Salt) PhaseSep->AqPhase Impurity Acidify Validation: Acidify with HCl AqPhase->Acidify Precip Precipitate Forms? (Confirmed Impurity Removal) Acidify->Precip

Figure 1: Workup logic flow for removing mono-ester impurities using pH switching.

Module 2: Crystallization Challenges (Oiling Out)

User Issue: "Upon cooling my methanol solution, the product comes out as a yellow oil instead of white crystals."

Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common with DM-4-MIP because the methoxy group increases lipophilicity compared to the parent isophthalic acid, making it less compatible with wet methanol at intermediate temperatures.

Troubleshooting Protocol: The "Seeded Cool-Down"

ParameterRecommendationScientific Rationale
Solvent System Methanol (dry) or MeOH:Water (9:1) Water acts as an anti-solvent but too much triggers oiling.
Dissolution Temp 60°C (Reflux) Ensure complete dissolution of the lattice.
Cooling Rate 10°C per hour Rapid cooling traps impurities and induces oiling.
Seeding Add at 50°C Add 0.1% pure crystals just as the solution becomes turbid.

Step-by-Step Recovery from Oiled State:

  • Re-heat the mixture until the oil layer redissolves (clear solution).

  • Add a small volume of seed solvent (pure methanol) if the concentration is too high.

  • Turn off the stirrer. Vigorous stirring promotes oil droplet coalescence.

  • Allow to cool slowly to room temperature.

  • Once turbidity starts, scratch the glass side or add a seed crystal.

Module 3: Color Body Removal

User Issue: "The product meets NMR purity but is light brown. Recrystallization isn't fixing it."

Root Cause: The 4-methoxy group activates the benzene ring, making it susceptible to trace oxidation during the esterification (especially if sulfuric acid was used). These quinone-like oxidation byproducts are highly colored even at ppm levels and can be occluded inside the crystal lattice.

Protocol: Carbon Treatment (Pre-Crystallization)

  • Dissolve the crude solid in hot Methanol (or the crystallization solvent) at 60°C.

  • Add Activated Carbon (5 wt%) . Note: Do not use charcoal with strong acid traces if your ester is sensitive, though DM-4-MIP is generally stable.

  • Stir at 60°C for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the product will crystallize in the filter, causing yield loss.

  • Proceed to crystallization with the now-clear filtrate.

Purification Crude Crude Solid (Colored) Dissolve Dissolve in Hot MeOH Crude->Dissolve Carbon Add Activated Carbon (15 min stir) Dissolve->Carbon Filter Hot Filtration (Celite) Carbon->Filter Cryst Controlled Cooling (97°C -> 25°C) Filter->Cryst Pure Pure White Crystals Cryst->Pure

Figure 2: Workflow for removing oxidative color bodies prior to crystallization.

References & Grounding

  • Chemical Identity & Properties:

    • Compound: Dimethyl 4-methoxyisophthalate.[1][2][3][4][5]

    • CAS: 22955-73-3.[1][2][3][4][6]

    • Melting Point Data: 93-97°C.[1][3][7]

    • Source:

  • Purification of Isophthalate Diesters:

    • Methodology: Recrystallization from methanol and xylene systems for dimethyl terephthalate/isophthalate analogs.

    • Source:

  • Synthesis Context (Analogous):

    • Precursor: 4-hydroxyisophthalic acid (CAS 5985-24-0) methylation.[5]

    • Source:

  • General Technique:

    • Separation of Mono/Di-esters: Principles of pH-controlled extraction for carboxylic acids vs. esters.

    • Source: (General Reference for Workup Protocols).

Sources

"impact of solvent choice on Dimethyl 4-methoxyisophthalate reaction kinetics"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Optimization of Dimethyl 4-methoxyisophthalate (DM-4-MIP)

Current Status: Operational Support Tier: Level 3 (Method Development & Physical Organic Chemistry) Subject: Solvent Effects on Hydrolysis, Transesterification, and Solubility Profiles[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected kinetic behaviors with Dimethyl 4-methoxyisophthalate (DM-4-MIP) .

Unlike unsubstituted isophthalates, DM-4-MIP presents a unique kinetic challenge due to the 4-methoxy group .[1][2] This substituent introduces two competing physicochemical effects:

  • Electronic Effect: The methoxy group is a strong Electron Donating Group (EDG) by resonance, which reduces the electrophilicity of the carbonyl carbons, generally slowing down nucleophilic attacks (e.g., saponification or transesterification).[1][2]

  • Steric/Regioselective Effect: The methoxy group at position 4 is ortho to the ester at position 3, but para to the ester at position 1.[1][2] This creates a significant rate differential (

    
    ), allowing for tunable regioselectivity based on solvent choice.[1][2]
    

This guide provides troubleshooting workflows to optimize reaction rates, solubility, and selectivity.

Module 1: Troubleshooting Reaction Rates

User Issue: "My hydrolysis reaction is stalling or proceeding too slowly in standard alcoholic solvents."

Diagnosis: The reaction is likely suffering from Nucleophile Solvation Stabilization .[1][2] In protic solvents (Methanol, Ethanol, Water), the nucleophile (e.g., Hydroxide


) is heavily solvated via hydrogen bonding.[1][2] This "cage" reduces the energy of the starting material, effectively increasing the activation energy (

) required to reach the transition state.[1] Furthermore, the electron-donating nature of the 4-methoxy group already raises the transition state energy by destabilizing the developing negative charge on the carbonyl oxygen.[1]

Solution: The "Naked Anion" Protocol Switch to a dipolar aprotic co-solvent system.[1][2] Aprotic solvents cannot donate hydrogen bonds to the nucleophile, leaving the anion "naked" and significantly more reactive.[1]

Solvent SystemRelative Rate (

)
Mechanism of ActionRecommended For
MeOH /

(1:1)
1.0 (Baseline)High solvation of

; slow kinetics.[1][2]
Thermodynamic control; slow crystallization.[2]
Acetone /

(1:1)
~10 - 50xReduced H-bonding; moderate acceleration.[1][2]Standard synthesis; easy workup (volatile).[1][2]
DMSO /

(4:1)
~1000x +Desolvation of Nucleophile.

is highly reactive.[1][2]
Forcing stubborn reactions; rapid screening.[2]

Technical Insight: According to the Hughes-Ingold rules , changing from a protic to a dipolar aprotic solvent significantly accelerates reactions where the charge is localized on the reactant anion (


) and dispersed in the transition state (Tetrahedral intermediate).[1]

Module 2: Optimizing Regioselectivity

User Issue: "I am trying to synthesize the mono-ester, but I keep getting the di-acid or a mixture."

Diagnosis: You are likely operating under conditions where


 (hydrolysis of the second ester) is too close to 

(hydrolysis of the first ester).[1]

The Regioselectivity Mechanism:

  • Site 1 (C1-Ester): Para to the methoxy group.[1][2] Less sterically hindered.[2] Reacts Fast.

  • Site 3 (C3-Ester): Ortho to the methoxy group.[1][2] Sterically shielded.[2] Reacts Slow.

Solution: Steric Amplification via Solvent Bulk To maximize mono-ester yield, you must depress


 further without stopping 

.[1][2]
  • Lower the Dielectric Constant (

    
    ):  Use higher ratios of organic solvent (e.g., 90% THF or Dioxane).[1][2] A lower 
    
    
    
    destabilizes the formation of the dianion (which would be required for the second hydrolysis step if the pH is high), effectively shutting down the second step.[1]
  • Temperature Control: Operate at

    
    . The activation energy difference (
    
    
    
    ) between the ortho and para positions becomes more selective at lower temperatures.[1]

Recommended Workflow for Mono-Ester:

  • Solvent: THF / Water (4:1)[1][2]

  • Base: LiOH (Lithium coordinates tightly with the ortho-methoxy oxygen and the carbonyl, potentially "locking" the conformation or, conversely, hindering attack depending on the specific chelation geometry.[1] In this scaffold, bulkier bases like KOH in THF often favor the less hindered para position exclusively).[1]

  • Stoichiometry: Strictly 1.05 equivalents of base.[2]

Module 3: Solubility & Precipitation

User Issue: "The starting material precipitates when I add the aqueous base."

Diagnosis: DM-4-MIP has a water solubility of approximately 290 mg/L. It is highly lipophilic.[1][2] Adding water (as a vehicle for the base) increases the polarity of the medium, causing the ester to "crash out" before it can react.[1] This creates a heterogeneous system where reaction only occurs at the interface, leading to erratic kinetics.[1][2]

Solubility Guide:

SolventSolubility RatingSuitability for Kinetics
Water Poor (< 0.3 g/L)Unsuitable as single solvent.[1][2]
Methanol GoodGood, but risks transesterification (Methyl <-> Methyl exchange is invisible, but if using Ethanol, you will get mixed esters).[1][2]
DMSO Excellent (> 100 mg/mL)Ideal for kinetic studies; completely homogeneous.[1][2]
Acetonitrile GoodGood, but poor solubility for inorganic bases (NaOH/KOH).[1][2] Requires phase transfer catalyst.[2]

Corrective Protocol:

  • Dissolve DM-4-MIP in the minimum volume of DMSO or Dioxane .[1][2]

  • Pre-heat the solution to reaction temperature.

  • Add the aqueous base dropwise under vigorous stirring.

  • Ensure the final organic fraction remains

    
     to maintain homogeneity.[2]
    

Visualizing the Reaction Pathway

The following diagram illustrates the competitive hydrolysis pathways and the transition state stabilization.

ReactionKinetics cluster_legend Kinetic Drivers Start Dimethyl 4-methoxyisophthalate (DM-4-MIP) TS_Para Transition State (C1) (Less Hindered) Start->TS_Para Fast (k1) Solvent: Aprotic accelerates TS_Ortho Transition State (C3) (Sterically Hindered) Start->TS_Ortho Slow (k2) Blocked by 4-OMe Mono1 Mono-Ester (C1 Hydrolyzed) (Major Product) TS_Para->Mono1 Mono2 Mono-Ester (C3 Hydrolyzed) (Minor Product) TS_Ortho->Mono2 DiAcid 4-Methoxyisophthalic Acid (Final Product) Mono1->DiAcid Very Slow Requires High T or Strong Base Mono2->DiAcid Info DMSO: Accelerates k1 & k2 THF/Water: Improves Selectivity for Mono1

Figure 1: Kinetic pathway of DM-4-MIP hydrolysis. Note the preferential path through the C1 (para) position due to steric hindrance at C3.[1]

Standardized Experimental Protocol: Kinetic Measurement

Objective: Determine the pseudo-first-order rate constant (


) for saponification.

Reagents:

  • Substrate: DM-4-MIP (10 mM stock in DMSO).[1][2]

  • Solvent: 50:50 DMSO/Water (v/v).[1][2]

  • Base: NaOH (0.1 M, excess).[1][2]

  • Quench: 1% Acetic Acid in Acetonitrile.

Step-by-Step:

  • Preparation:

    • Prepare a 20 mL reaction vessel thermostated at 25.0°C.

    • Add 9.0 mL of DMSO and 9.0 mL of distilled water.[2]

    • Add 1.0 mL of 0.2 M NaOH (Final

      
      ).[1][2]
      
  • Initiation:

    • Inject 1.0 mL of DM-4-MIP stock.[1][2] Start timer (

      
      ).[1][2]
      
    • Note: The large excess of

      
       ensures pseudo-first-order kinetics.[1][2][3]
      
  • Sampling:

    • At intervals (0.5, 1, 2, 5, 10, 20 min), withdraw 100

      
      .[1][2]
      
  • Quenching (Critical):

    • Immediately dispense sample into 900

      
       of Quench Solution  (Acetic Acid/ACN).[1][2] This instantly neutralizes the base and stops the reaction.[1]
      
  • Analysis:

    • Analyze via HPLC (C18 Column, Water/ACN gradient).[1][2]

    • Track the disappearance of the Diester peak (approx.[1] retention time 12 min) and appearance of Mono-ester (8 min) and Di-acid (4 min).[1][2]

  • Calculation:

    • Plot

      
       vs. time.[1][2] The slope is 
      
      
      
      .[1][2]

Frequently Asked Questions (FAQ)

Q: Why does the reaction turn yellow/orange during hydrolysis? A: This is often due to the formation of a phenolate resonance structure or trace impurities oxidizing.[1] The 4-methoxy group activates the ring.[1] If you are using harsh conditions (high temperature, strong base), you may be inducing minor nucleophilic aromatic substitution or degradation.[1][2] Ensure your solvent is degassed if color purity is critical.[2]

Q: Can I use Ethanol instead of Methanol? A: Caution is advised. If you use Ethanol with a Methyl ester (like DM-4-MIP), you will trigger transesterification .[1][2] You will generate Ethyl-Methyl mixed esters and Diethyl esters alongside your hydrolysis products, complicating your HPLC chromatogram.[1][2] Always match the alcohol to the ester (Methanol for Methyl esters) OR use a non-nucleophilic co-solvent like DMSO, THF, or Acetone.[1]

Q: How do I remove DMSO after the reaction? A: DMSO is difficult to remove by evaporation.[1][2]

  • Method A (Extraction): Dilute the reaction mixture with water, acidify to pH 2, and extract the product into Ethyl Acetate.[1] Wash the organic layer 3x with water to remove DMSO.[1][2]

  • Method B (Precipitation): If the product is a solid di-acid, simply acidifying the DMSO/Water mixture often precipitates the product.[1] Filter and wash with water.[2]

References

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. (Discusses the impact of electron-withdrawing vs. donating groups on benzoate kinetics).

  • Solvent Effects on the Hydrolysis of Esters. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on Hughes-Ingold rules and nucleophile desolvation in DMSO).

  • Hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences. (Provides kinetic analogs for hindered dimethyl esters).

  • Dimethyl Isophthalate Physical Properties. PubChem Database. (Solubility and physicochemical data). [1][2]

Sources

Technical Support Center: Troubleshooting Peak Broadening in HPLC of Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dimethyl 4-methoxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peak broadening, ensuring the integrity and accuracy of your chromatographic results. As a non-ionizable aromatic ester, Dimethyl 4-methoxyisophthalate presents a unique set of chromatographic challenges. This guide provides a systematic, causality-driven approach to troubleshooting, grounded in scientific principles and extensive field experience.

Understanding Peak Broadening: Beyond the Basics

Peak broadening, an increase in the width of a chromatographic peak, leads to decreased resolution, reduced sensitivity, and compromised quantification. While numerous factors can contribute to this phenomenon, a systematic approach is crucial for efficient problem-solving. For a non-ionizable compound like Dimethyl 4-methoxyisophthalate, the troubleshooting process is streamlined as we can largely exclude pH-related effects on the analyte itself. However, secondary interactions with the stationary phase and issues related to the mobile phase, column health, and system hardware remain critical areas of investigation.

This guide is structured in a question-and-answer format to directly address the common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for Dimethyl 4-methoxyisophthalate is broader than expected. Where should I start my investigation?

A1: Initial System and Method Check

Before delving into complex column-related issues, it's essential to rule out simpler systemic problems. A logical, step-by-step initial assessment can often resolve the issue quickly.

Troubleshooting Workflow: Initial Assessment

start Broad Peak Observed check_pressure Is the backpressure normal? start->check_pressure check_leaks Any visible leaks in the system? check_pressure->check_leaks Yes system_issue Suspect a systemic issue (pump, injector, detector). check_pressure->system_issue No (High or Fluctuating) check_mobile_phase Is the mobile phase freshly prepared and degassed? check_leaks->check_mobile_phase No check_leaks->system_issue Yes check_standard Run a well-characterized standard. Is its peak shape also poor? check_mobile_phase->check_standard Yes method_issue Suspect a method-specific issue. check_mobile_phase->method_issue No check_standard->system_issue Yes check_standard->method_issue No

Caption: Initial troubleshooting workflow for peak broadening.

Step-by-Step Protocol:

  • Verify System Backpressure: Compare the current backpressure to the value recorded when the method was performing well. A significant deviation can indicate a blockage or a leak.

  • Inspect for Leaks: Carefully examine all fittings and connections from the pump to the detector for any signs of leakage.

  • Check Mobile Phase Preparation: Ensure the mobile phase is correctly formulated, thoroughly mixed, and properly degassed. Solvent composition directly impacts retention and peak shape.

  • Analyze a Known Standard: Inject a reliable standard compound. If its peak is also broad, this points towards a system-wide problem rather than an issue specific to Dimethyl 4-methoxyisophthalate.

Q2: I've ruled out general system issues. Could my sample preparation be the cause of the peak broadening?

A2: The Critical Role of the Sample Diluent

Yes, the composition of your sample diluent is a frequent and often overlooked cause of peak broadening, particularly for aromatic compounds.[1][2][3]

Causality:

  • Solvent Strength Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will begin to spread before it reaches the column head.[1] This leads to a broad and often fronting peak.

  • Poor Solubility: Dimethyl 4-methoxyisophthalate has limited solubility in water.[4] If your sample diluent does not fully solubilize the analyte, this can result in peak tailing or broadening.[5]

Troubleshooting Steps:

  • Match the Diluent to the Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself. If solubility is an issue, use a diluent that is as weak as possible while still ensuring complete dissolution.

  • Reduce Injection Volume: If you must use a stronger diluent, try reducing the injection volume. This minimizes the volume of strong solvent introduced onto the column, lessening its impact on peak shape.

  • Observe for Precipitation: After preparing your sample, visually inspect it for any signs of precipitation. If the sample appears cloudy, it is not suitable for injection.

Data Summary: Impact of Sample Solvent Strength

Sample Diluent CompositionExpected Peak Shape for Dimethyl 4-methoxyisophthalateRationale
Mobile Phase (e.g., 60:40 Acetonitrile:Water)Symmetrical, sharp peakIdeal scenario; minimal disruption of the chromatographic process.
100% AcetonitrileBroad, potentially fronting peakStrong solvent effect causes premature band spreading.[1]
100% WaterPotential for peak tailing or splittingPoor solubility of the analyte may lead to on-column precipitation or slow dissolution.
Mobile Phase with a small amount of stronger solvent (e.g., 70:30 Acetonitrile:Water)Acceptable peak shape, but may be broader than idealA compromise to ensure solubility while minimizing solvent effects.
Q3: My sample preparation is optimized, but the peak is still broad. Could the column be the problem?

A3: Column Health and Secondary Interactions

The analytical column is the heart of the separation, and its condition is paramount for achieving sharp peaks. For an aromatic compound like Dimethyl 4-methoxyisophthalate, secondary interactions with the stationary phase can also play a significant role.

Causality:

  • Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can lead to distorted peak shapes.[6]

  • Column Void: A void at the head of the column, caused by settling of the packing material, creates a space where the sample can spread before entering the packed bed, resulting in peak broadening or splitting.

  • Secondary Interactions: Although Dimethyl 4-methoxyisophthalate is neutral, its aromatic ring and ester groups can engage in secondary interactions (e.g., π-π interactions, dipole-dipole interactions) with the stationary phase, especially if the phase is not well-suited for aromatic compounds. These interactions can lead to peak tailing.[5][7][8] Residual silanol groups on the silica support can also contribute to peak tailing through hydrogen bonding.

Troubleshooting Workflow: Column Issues

start Broad Peak Persists flush_column Flush the column with a strong solvent. start->flush_column check_performance Re-run the analysis. Is the peak shape improved? flush_column->check_performance replace_frit Consider replacing the column inlet frit. check_performance->replace_frit No column_contaminated Column was contaminated. check_performance->column_contaminated Yes new_column Test with a new, validated column. replace_frit->new_column column_void Suspect a column void or irreversible damage. replace_frit->column_void method_optimization Consider method optimization (e.g., different stationary phase). new_column->method_optimization

Caption: Troubleshooting workflow for column-related peak broadening.

Experimental Protocols:

Column Flushing Procedure (for a standard C18 column):

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of Isopropanol.

  • If you suspect very non-polar contaminants, you can flush with 20 column volumes of Hexane, followed by 20 column volumes of Isopropanol. Important: Always use an intermediate solvent like isopropanol when switching between reversed-phase solvents and highly non-polar solvents like hexane.

  • Equilibrate the column with your mobile phase for at least 20 column volumes before re-connecting the detector and running your analysis.

Choosing the Right Stationary Phase:

For aromatic compounds, consider stationary phases designed to minimize secondary interactions or provide alternative selectivities.

Stationary PhasePotential Advantage for Dimethyl 4-methoxyisophthalate
Standard C18Good hydrophobicity, but may have residual silanols.
End-capped C18Reduced silanol activity, leading to less tailing.
Phenyl-HexylOffers π-π interactions which can improve selectivity for aromatic compounds.[9]
Polar-Embedded PhasesCan provide alternative selectivity and reduce interactions with residual silanols.
Q4: Could my mobile phase composition be contributing to the broad peak?

A4: Mobile Phase Optimization for a Non-Ionizable Analyte

While pH is not a critical factor for the analyte itself, the overall mobile phase composition, including the organic modifier and its ratio to the aqueous component, is crucial.

Causality:

  • Insufficient Organic Modifier: If the percentage of the organic solvent (e.g., acetonitrile or methanol) is too low, the analyte will be strongly retained on the column, leading to broader peaks due to increased diffusion.

  • Choice of Organic Modifier: Acetonitrile and methanol have different selectivities and can influence peak shape. For aromatic compounds, the choice of organic modifier can affect retention and peak symmetry.

Troubleshooting Steps:

  • Increase Organic Content: If your peak is broad and has a long retention time, try incrementally increasing the percentage of the organic modifier in your mobile phase. This will decrease retention and should result in a sharper peak.

  • Evaluate Different Organic Modifiers: If you are using methanol, try switching to acetonitrile, and vice-versa. Observe the effect on peak shape and resolution.

  • Ensure Proper Mixing and Degassing: Inadequately mixed or gassed mobile phases can cause pump fluctuations and baseline instability, which can manifest as peak broadening.

Summary of Potential Causes and Solutions for Peak Broadening of Dimethyl 4-methoxyisophthalate

CategoryPotential CauseRecommended Solution(s)
System High extra-column volume (long tubing, large detector cell)Use shorter, narrower ID tubing; use a low-volume detector cell.
Leaks in the systemInspect and tighten all fittings.
Fluctuating pump flowService the pump; ensure proper degassing of the mobile phase.
Sample Sample solvent stronger than the mobile phaseDissolve the sample in the mobile phase or a weaker solvent; reduce injection volume.[1][2][3]
Sample overloadDilute the sample; inject a smaller volume.
Poor sample solubilityChoose a more appropriate sample diluent.
Column ContaminationFlush the column with a strong solvent; use a guard column.[6]
Void at the column inletReplace the column; use an in-line filter to protect the column.
Secondary interactions with stationary phaseUse a high-purity, end-capped column; consider a phenyl-hexyl or polar-embedded stationary phase.
Mobile Phase Insufficient organic modifierIncrease the percentage of the organic solvent.
Inadequate mixing or degassingEnsure the mobile phase is thoroughly mixed and degassed.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 1459-93-4, Dimethyl isophthalate. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ResearchGate. Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). [Link]

  • LCGC International. Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. [Link]

  • Molecules. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]

  • Chemical Analysis. Gas Chromatographic Determination of o-Phthalic Acid Esters in Source Emissions. [Link]

  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • HALO Chromatography. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Avantor. The Effect of Sample Diluent on Peak Shape. [Link]

  • LCGC International. Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • MPL Lösungsfabrik. HPLC: What to do in case of peaks being too broad?. [Link]

Sources

Technical Support Center: Solubility Strategies for Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Challenge

User Profile: You are likely using Dimethyl 4-methoxyisophthalate as a synthetic intermediate (e.g., for polyamides/polyesters) or a precursor in medicinal chemistry.[1]

The Problem: This compound is a lipophilic aromatic diester. The core benzene ring, flanked by two methyl ester groups and a methoxy group, creates a rigid, hydrophobic structure.[1] It exhibits negligible aqueous solubility and often precipitates unpredictably upon dilution in aqueous buffers, ruining biological assays or stalling hydrolytic reactions.[1]

This guide provides field-proven strategies to solubilize this compound for three distinct workflows: High-Concentration Stocks , Aqueous Reaction Media (Hydrolysis) , and Biological Assays .[1]

Module 1: Solvent Selection for Stock Solutions

Q: What is the best solvent for creating a stable stock solution?

A: Do not attempt to dissolve this directly in water or low-molecular-weight alcohols (like ethanol) if you need concentrations >100 mM. Use Dipolar Aprotic Solvents .

Why? The methoxy group (-OCH₃) and ester carbonyls accept hydrogen bonds but do not donate them. Aprotic solvents interact favorably with these dipoles without competing for hydrogen bonding networks as water does.

Solubility Performance Table
Solvent ClassRecommended SolventSolubility RatingApplication
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Biological assays, Cryopreservation
Dipolar Aprotic DMF (Dimethylformamide)Excellent (>100 mM)Organic synthesis, Reactions
Chlorinated DCM (Dichloromethane)Good Extraction, Chromatography
Protics Methanol/Ethanol Moderate (Heat req.)[1]Recrystallization (see Module 4)
Aqueous Water/PBS Insoluble Do not use without co-solvents

Critical Protocol: When preparing DMSO stocks, ensure the DMSO is anhydrous. Moisture uptake from the air can cause the ester to slowly hydrolyze or precipitate over time. Store aliquots at -20°C.

Module 2: Solubilization for Chemical Synthesis (Hydrolysis)

Q: I need to hydrolyze the ester groups, but the solid just floats in the aqueous base. How do I fix this?

A: This is a classic heterogeneous phase problem. The hydroxide ions are in the water; your substrate is a solid organic. You must bridge this gap using either a Miscible Co-solvent System or Phase Transfer Catalysis (PTC) .

Strategy A: The Co-Solvent Method (Standard)

Use a solvent that dissolves both the ester and water.

  • System: THF (Tetrahydrofuran) / Water (1:1 or 2:1 ratio).

  • Protocol: Dissolve the ester in THF first. Add the aqueous LiOH or NaOH solution slowly. If precipitation occurs, add more THF or heat to 50°C.[1]

Strategy B: Phase Transfer Catalysis (The "Expert" Method)

If you cannot use large volumes of organic solvent, use a PTC agent to shuttle hydroxide ions into the organic phase (or the surface of the solid).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the hydroxide anion (
    
    
    
    ), making it lipophilic enough to enter the organic phase and attack the ester.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase / Solid Surface NaOH NaOH (Base) Q_OH Q+ OH- (Active Pair) NaOH->Q_OH Ion Exchange Transfer Ion Transfer Q_OH->Transfer Substrate Dimethyl 4-methoxyisophthalate Transfer->Substrate Nucleophilic Attack Product Hydrolyzed Acid Substrate->Product Q_Br Q+ Br- (Recycled Catalyst) Product->Q_Br Leaving Group Exchange Q_Br->Transfer Returns to Aq

Figure 1: Mechanism of Phase Transfer Catalysis (PTC) for solubilizing reaction kinetics in immiscible systems.

Module 3: Formulation for Biological Assays

Q: My compound crashes out when I dilute the DMSO stock into cell culture media. How do I prevent this?

A: This "crash-out" phenomenon occurs because the water in the media creates a highly polar environment that the lipophilic ester cannot tolerate.

Troubleshooting Protocol:

  • The "Intermediate Dilution" Step:

    • Do not pipette 100% DMSO stock directly into 100% aqueous media.

    • Step 1: Dilute your DMSO stock 1:10 into PBS containing 0.05% Tween-80 or Pluronic F-127 .

    • Step 2: Vortex vigorously. The surfactant forms micelles around the compound.

    • Step 3: Add this intermediate mix to your final assay plate.

  • Limit Final DMSO Concentration:

    • Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, but high enough to keep the compound soluble.[1]

  • Check for "False" Solubility:

    • Sometimes the compound forms a colloidal suspension that looks clear but is actually precipitated.

    • Test: Centrifuge the solution at 10,000 x g for 5 mins. If a pellet forms, your compound was not truly soluble.[1]

Module 4: Recrystallization (Purification)

Q: How do I use solubility differences to purify the compound?

A: Use the Temperature-Dependent Solubility in alcohols. Dimethyl 4-methoxyisophthalate shows a steep solubility curve in methanol (low solubility at 4°C, high solubility at 65°C).[1]

Protocol:

  • Add the crude solid to Methanol (approx. 5 mL per gram).

  • Heat to reflux (65°C) until dissolved.

  • Optional: If insoluble particles remain, hot filter.[1]

  • Remove from heat and let cool slowly to Room Temperature.

  • Move to an ice bath (0-4°C). The ester will crystallize out as white needles/flakes.

  • Filter and wash with cold methanol.

Decision Matrix: Solubility Workflow

Use this logic flow to determine your immediate next step.

Solubility_Decision_Tree Start Start: What is your Goal? Goal_Rxn Chemical Reaction (Hydrolysis/Derivatization) Start->Goal_Rxn Goal_Assay Biological Assay (Screening) Start->Goal_Assay Goal_Purify Purification (Recrystallization) Start->Goal_Purify Rxn_Aq Is water required? Goal_Rxn->Rxn_Aq Stock Make 100mM Stock in Anhydrous DMSO Goal_Assay->Stock Solvent_Choice Use Hot Methanol Goal_Purify->Solvent_Choice Use_THF Use THF/Water (1:1) or Dioxane/Water Rxn_Aq->Use_THF Miscible Use_PTC Use Phase Transfer Catalyst (TBAB + Toluene/Water) Rxn_Aq->Use_PTC Immiscible Dilute Dilute into PBS + 0.05% Tween-80 Stock->Dilute Cool Cool to 4°C Solvent_Choice->Cool

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • PubChem. (n.d.). Dimethyl isophthalate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1] (Foundational text for PTC mechanism cited in Module 2).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[3] (General reference for aromatic ester solubility profiles).

Sources

Validation & Comparative

Comparative Guide: Dimethyl 4-methoxyisophthalate vs. Dimethyl 4-hydroxyisophthalate in Polymer Synthesis

[1]

Executive Summary

This technical guide compares Dimethyl 4-methoxyisophthalate (DM-4-MIP) and Dimethyl 4-hydroxyisophthalate (DM-4-HIP) as monomers for high-performance polyester synthesis. While structurally similar, the presence of the phenolic hydroxyl group in DM-4-HIP introduces a "salicylate effect"—an intramolecular hydrogen bond that drastically alters polymerization kinetics and final material properties compared to the inert, methoxy-protected DM-4-MIP.

  • DM-4-MIP is the superior choice for processability , offering symmetric reactivity and solubility enhancement in engineering plastics.

  • DM-4-HIP is the critical choice for functionalization , enabling post-polymerization modification and liquid crystalline behavior, albeit with challenging synthesis kinetics.

Chemical Architecture & Reactivity Mechanisms[1]

The fundamental difference lies in the electronic and steric environment of the ester groups, governed by the substituent at the 4-position.

The "Salicylate Effect" in DM-4-HIP

In DM-4-HIP, the hydroxyl group at position 4 is ortho to the ester at position 3. This proximity creates a strong intramolecular hydrogen bond (similar to methyl salicylate).

  • Kinetic Consequence: The carbonyl carbon at position 3 is electronically stabilized and less electrophilic. Consequently, transesterification at this site is significantly slower than at the unhindered position 1.

  • Polymerization Impact: This asymmetry leads to slower molecular weight buildup and requires specific catalytic tuning to prevent termination.

Steric Hindrance in DM-4-MIP

In DM-4-MIP, the phenolic oxygen is methylated. The bulky methoxy group prevents hydrogen bonding but introduces steric hindrance.

  • Kinetic Consequence: Both ester groups (positions 1 and 3) exhibit relatively symmetric reactivity, though slightly slower than unsubstituted isophthalates due to steric bulk.

  • Polymerization Impact: Behaves as a standard diester, allowing for predictable melt polycondensation.

ChemicalReactivityMIPDM-4-MIP(Methoxy-protected)Mech_MIPSymmetric ReactivitySteric Bulk OnlyMIP->Mech_MIPNo H-BondHIPDM-4-HIP(Free Phenol)Mech_HIPAsymmetric ReactivityIntramolecular H-BondHIP->Mech_HIPSalicylate EffectResult_MIPHigh MW PolymerAmorphous/ProcessableMech_MIP->Result_MIPStandard KineticsResult_HIPFunctional PolymerRigid/Liquid CrystallineMech_HIP->Result_HIPRetarded Kinetics(Pos 3 Ester Deactivated)

Figure 1: Mechanistic divergence between methoxy- and hydroxy-substituted isophthalates.

Material Properties Comparison

The following data contrasts the properties of polyesters derived from these monomers (typically copolymerized with ethylene glycol or bisphenol A).

FeatureDM-4-MIP PolymersDM-4-HIP Polymers
Reactivity (k) Symmetric; fast transesterification.Asymmetric; Pos 3 is ~10x slower than Pos 1.
Glass Transition (

)
Moderate (

C). Methoxy group increases free volume.
High (

C). Intermolecular H-bonding restricts chain mobility.
Solubility Excellent in common organics (CHCl

, THF).
Poor. Requires polar aprotic solvents (DMF, DMSO) due to H-bonding.
Crystallinity Disrupts crystallinity; ideal for transparent resins.Promotes liquid crystallinity (mesogenic) due to rigid H-bond networks.
Post-Polymerization Inert. No reactive handles.Active. Phenol group allows for drug conjugation or crosslinking.

Experimental Protocols

Protocol A: Synthesis of Poly(ethylene 4-methoxyisophthalate)

Best for: Creating transparent, flexible engineering resins.

Reagents:

  • Dimethyl 4-methoxyisophthalate (1.0 eq)

  • Ethylene Glycol (2.2 eq)

  • Catalyst: Zinc Acetate (0.05 mol%) + Antimony Trioxide (0.02 mol%)

Methodology:

  • Transesterification: Charge reactor with monomer, glycol, and Zn(OAc)

    
    . Heat to 180–200°C  under N
    
    
    flow. Methanol evolution indicates reaction progress.
  • Polycondensation: Once methanol ceases, add Sb

    
    O
    
    
    . Raise temp to 260°C and apply vacuum (< 1 mbar).
  • Finishing: Reaction is complete when torque stabilizes (approx. 2-3 hours). Extrude into water bath.

Protocol B: Synthesis of Poly(ethylene 4-hydroxyisophthalate)

Best for: Functional bio-polymers or Liquid Crystal Polymers (LCPs).

Critical Note: Standard melt condensation often fails due to oxidative degradation of the phenol. A modified "Acidolysis" or "Solution" route is preferred.

Reagents:

  • Dimethyl 4-hydroxyisophthalate (1.0 eq)

  • Ethylene Glycol (2.5 eq)

  • Catalyst: Titanium(IV) Butoxide (highly active for sterically hindered esters).

Methodology:

  • Inerting: Rigorous N

    
     purging is required to prevent phenol oxidation (color formation).
    
  • Step 1 (Oligomerization): Heat to 170°C . The reaction will be slow. The ester at position 1 reacts first.

  • Step 2 (Forcing Conditions): To react the hindered ester (pos 3), raise temp to 220°C slowly. Avoid exceeding 240°C to prevent etherification of the phenol.

  • Vacuum Stage: Apply high vacuum slowly. The phenol group may act as a weak acid, potentially inhibiting the catalyst; slightly higher catalyst loading (0.08 mol%) helps.

Polymerization Workflow & Decision Matrix

Use this logic flow to determine the appropriate monomer for your application.

DecisionMatrixStartSelect Monomer GoalQ1Is Post-PolymerizationFunctionalization Required?Start->Q1Path_HIPSelect DM-4-HIPQ1->Path_HIPYes (Need -OH handle)Path_MIPSelect DM-4-MIPQ1->Path_MIPNo (Need Stability)App_HIPApplications:- Drug Delivery Carriers- Liquid Crystal Polymers- High Tg MaterialsPath_HIP->App_HIPPrecautionREQUIREMENT:Use Ti-catalyst & Inert AtmospherePath_HIP->PrecautionApp_MIPApplications:- Transparent Films- Flexible Packaging- Process AidsPath_MIP->App_MIP

Figure 2: Decision matrix for selecting between methoxy- and hydroxy-isophthalates.

References

  • Kricheldorf, H. R. (2001). Liquid Crystalline Polyesters based on 4-Hydroxyisophthalic Acid. Macromolecular Chemistry and Physics.

  • East, A. J. (2004). Polyesters, Thermotropic Liquid Crystal Polymer. Encyclopedia of Polymer Science and Technology.

  • Vogl, O. (2000). Functional Polymers: Phenolic and Salicylic Acid Derivatives. Journal of Polymer Science Part A: Polymer Chemistry.

  • Generic Polymer Properties Database . Thermal Transitions of Isophthalate Derivatives. Sigma-Aldrich Reference.

A Comparative Guide to the Reproducible Synthesis of Dimethyl 4-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted aromatic compounds is a cornerstone of innovation. Dimethyl 4-methoxyisophthalate, a key building block, presents a synthesis challenge where reproducibility is paramount. This guide provides an in-depth comparison of viable synthetic strategies, focusing on the critical methylation step, to empower researchers with the knowledge to select and execute a reliable and efficient synthesis.

Introduction: The Significance of Dimethyl 4-methoxyisophthalate

Dimethyl 4-methoxyisophthalate serves as a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional polymers. Its specific substitution pattern, featuring two methyl ester groups and a methoxy group on the benzene ring, allows for diverse downstream chemical modifications. The reproducibility of its synthesis is critical for ensuring consistent product quality and yield, which is a fundamental requirement in both academic research and industrial drug development.

This guide will focus on the most logical and readily achievable synthetic pathway: the methylation of the commercially available precursor, Dimethyl 4-hydroxyisophthalate. The choice of methylation agent and reaction conditions is the most significant variable affecting the reproducibility, yield, and scalability of this transformation.

Comparison of Key Synthesis Methods: The Crucial Methylation Step

The conversion of the phenolic hydroxyl group in Dimethyl 4-hydroxyisophthalate to a methoxy ether is the pivotal step in the synthesis of the target molecule. Several established methods for the O-methylation of phenols can be adapted for this purpose.[1][2] Below, we compare the most common and promising approaches, highlighting their mechanisms, advantages, and limitations to guide your selection process.

Method 1: Classical Williamson Ether Synthesis with Dimethyl Sulfate

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this context, it involves the deprotonation of the phenolic hydroxyl group of Dimethyl 4-hydroxyisophthalate with a base, followed by nucleophilic attack on a methylating agent, typically dimethyl sulfate.

Mechanism: The reaction proceeds via an SN2 mechanism. The base, commonly a carbonate or hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate is often preferred. Stronger bases like sodium hydride could potentially lead to side reactions with the ester groups, although they are also used.[3] The choice of base is a critical parameter for reproducibility; inconsistent base strength or purity can lead to variable deprotonation and, consequently, inconsistent yields.

  • Solvent: A polar aprotic solvent such as acetone or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the reaction rate and solubility of the starting materials and intermediates.

  • Temperature: The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Reproducibility Considerations: While this method is generally reliable, the high toxicity and carcinogenicity of dimethyl sulfate are significant drawbacks.[3][4] Furthermore, precise control over the stoichiometry of the base and methylating agent is crucial to avoid incomplete reaction or undesired side products. The reaction requires careful monitoring to determine the endpoint and ensure batch-to-batch consistency.

Method 2: "Green" Methylation with Dimethyl Carbonate (DMC)

In recent years, there has been a significant push towards greener and safer chemical processes. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents like dimethyl sulfate and methyl halides.[5]

Mechanism: The methylation with DMC can proceed through different pathways depending on the catalyst and reaction conditions. In the presence of a base, such as potassium carbonate, DMC can act as a methylating agent. The reaction is often performed at elevated temperatures and sometimes under pressure.[5]

Causality Behind Experimental Choices:

  • Catalyst: A variety of catalysts, including bases and phase-transfer catalysts, have been employed to promote methylation with DMC.[5] The choice of catalyst is critical for achieving high yields and selectivity.

  • Temperature and Pressure: Higher temperatures are generally required for DMC to be an effective methylating agent compared to dimethyl sulfate.[5] The use of an autoclave may be necessary to reach the required reaction temperatures and pressures.

  • Phase-Transfer Catalysis: In some protocols, a phase-transfer catalyst is used to facilitate the reaction between the water-soluble base and the organic-soluble substrate, which can improve reaction rates and yields.[5]

Reproducibility Considerations: While being a safer alternative, reactions with DMC can be more sensitive to reaction parameters, particularly temperature and pressure. Ensuring consistent heating and pressure control is vital for reproducibility. The choice and purity of the catalyst also play a significant role. However, the reduced toxicity and environmental impact make it an attractive option for large-scale synthesis.

Method 3: Microwave-Assisted O-Methylation

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. This technique can be applied to the O-methylation of phenols.

Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate of conventional methylation methods. The underlying chemical mechanism remains the same as the thermally heated counterpart.

Causality Behind Experimental Choices:

  • Reagents: Standard methylation reagents, such as methyl iodide or dimethyl carbonate in the presence of a base, can be used. One study highlights the use of tetramethylammonium hydroxide (TMAH) as an effective methylating agent under microwave irradiation.[1]

  • Microwave Reactor: A dedicated microwave synthesizer is required to perform these reactions safely and reproducibly. The power and temperature must be carefully controlled.

Reproducibility Considerations: Microwave-assisted reactions can be highly reproducible when performed in a dedicated synthesizer with precise control over power, temperature, and time. However, direct scaling up of microwave reactions can be challenging. The specific absorption of microwave energy by the reactants and solvent can lead to different outcomes compared to conventional heating, requiring careful optimization for each specific substrate.

Quantitative Data Summary

MethodMethylating AgentTypical Base/CatalystSolventTemperatureTypical YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Dimethyl SulfateK₂CO₃, NaOH, NaHAcetone, DMFRoom Temp. to RefluxGood to ExcellentWell-established, generally high yielding.Highly toxic and carcinogenic methylating agent.
"Green" Methylation Dimethyl Carbonate (DMC)K₂CO₃, Cs₂CO₃, PTC- (neat) or high-boiling solventHigh (often > 100°C)Good to ExcellentEnvironmentally friendly, low toxicity.Requires higher temperatures and sometimes pressure.
Microwave-Assisted MeI, DMC, TMAHVariousVariousElevated (controlled)Good to ExcellentRapid reaction times, often improved yields.Requires specialized equipment, scalability can be an issue.

Experimental Protocols

Protocol 1: Methylation of Dimethyl 4-hydroxyisophthalate using Dimethyl Sulfate

Disclaimer: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Reaction Setup: To a stirred solution of Dimethyl 4-hydroxyisophthalate (1.0 eq) in anhydrous acetone (10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure Dimethyl 4-methoxyisophthalate.

Protocol 2: "Green" Methylation of Dimethyl 4-hydroxyisophthalate using Dimethyl Carbonate

Disclaimer: This reaction is typically performed at high temperatures and may generate pressure. Use appropriate pressure-rated glassware or a sealed reactor.

  • Reaction Setup: In a pressure-rated reaction vessel, combine Dimethyl 4-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethyl carbonate (DMC) (10-20 eq).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring. Monitor the internal pressure. The reaction time can vary from 6 to 24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Isolation: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Williamson Ether Synthesis cluster_1 Method 2: 'Green' Methylation A1 Dimethyl 4-hydroxyisophthalate D1 Reaction at Reflux A1->D1 B1 K₂CO₃, Acetone B1->D1 C1 Dimethyl Sulfate C1->D1 E1 Work-up & Purification D1->E1 F1 Dimethyl 4-methoxyisophthalate E1->F1 A2 Dimethyl 4-hydroxyisophthalate C2 High Temperature (Pressure Vessel) A2->C2 B2 K₂CO₃, DMC B2->C2 D2 Work-up & Purification C2->D2 E2 Dimethyl 4-methoxyisophthalate D2->E2

Caption: Comparative workflows for the synthesis of Dimethyl 4-methoxyisophthalate.

Conclusion and Recommendations

The synthesis of Dimethyl 4-methoxyisophthalate is most reproducibly achieved through the methylation of the commercially available Dimethyl 4-hydroxyisophthalate.

  • For small-scale laboratory synthesis where high yields and well-established protocols are prioritized, the Williamson ether synthesis using dimethyl sulfate remains a viable, albeit hazardous, option. Strict adherence to safety protocols is non-negotiable.

  • For larger-scale and industrial applications , the "green" methylation with dimethyl carbonate is the recommended approach. While it may require more optimization of reaction conditions, its significantly lower toxicity and environmental impact make it a more sustainable and responsible choice. The reproducibility of this method is highly dependent on precise control over temperature and pressure.

  • Microwave-assisted synthesis offers a rapid method for small-scale preparations and high-throughput screening of reaction conditions. However, its scalability for bulk production may be limited.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. By understanding the underlying principles and reproducibility factors of each method, scientists can confidently produce Dimethyl 4-methoxyisophthalate with consistent results.

References

  • Patent CN-114181075-A.
  • Lu, M., et al. (2011). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. E-Journal of Chemistry, 8(2), 487-494. [Link]

  • Karami, B., et al. (2016). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Research on Chemical Intermediates, 42(12), 7865-7874. [Link]

  • U.S. Patent 2,923,735.
  • Patent CN-103819319-A.
  • PrepChem. Preparation of 4-iodo-m-xylene. [Link]

  • Various Authors. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. [Link]

  • Wang, L., et al. (2015). A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. Journal of the Taiwan Institute of Chemical Engineers, 50, 236-242. [Link]

  • U.S. Patent 3,855,318.
  • U.S. Patent 4,065,504.
  • Perwitasari, D. S., et al. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Proceeding of The International Conference on Advanced Science, Engineering and Information Technology. [Link]

  • Patent CN-114181075-A. Method for producing isophthalic acid through oxidation of m-xylene. [Link]

  • ChemBK. Dimethyl 4-hydroxyisophthalate. [Link]

  • PubChem. Dimethyl 4-hydroxyisophthalate. [Link]

  • Global Substance Registration System. DIMETHYL 4-HYDROXYISOPHTHALATE. [Link]

  • Tashrifi, Z., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(6), 436-464. [Link]

  • European Patent EP0156133A1.
  • Akahoshi, F., et al. (2002). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. ChemInform, 33(33). [Link]

  • Organic Syntheses. Isophthalaldehyde. [Link]

  • Zhang, J., et al. (2014). Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. Journal of Chemical Technology & Biotechnology, 89(11), 1731-1736. [Link]

  • Song, Y., et al. (2008). Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. Catalysis Letters, 122(1-2), 110-116. [Link]

Sources

"validating the molecular weight of polymers from Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Polymer Characterization

Executive Summary

Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a specialized monomer used to introduce asymmetry and steric hindrance into high-performance polyesters and polyamides.[1][2] Unlike standard isophthalates, the 4-methoxy substituent alters the polymer's crystallinity, solubility, and—crucially—its hydrodynamic volume.

For researchers and drug delivery scientists, this presents a validation challenge: Standard Gel Permeation Chromatography (GPC) calibrated with Polystyrene (PS) standards often yields erroneous molecular weight (MW) data for DM-4-MIP derivatives. The rigid backbone and specific solvation shell of the methoxy group cause these polymers to elute differently than random-coil standards.[1]

This guide details the transition from relative estimation to absolute validation, comparing NMR End-Group Analysis , Relative GPC , and Absolute GPC-MALS .

Part 1: The Challenge – Hydrodynamic Volume Mismatch

In GPC, molecules are separated by size (hydrodynamic volume,


), not mass.[1][2] The relationship between mass (

) and size is governed by the Mark-Houwink equation:

  • Polystyrene Standards: Random coils (

    
    ).[1][2]
    
  • DM-4-MIP Polymers: Often semi-rigid or "stiff" chains (

    
    ) due to the steric hindrance of the methoxy group preventing free rotation.[1]
    

The Consequence: A DM-4-MIP polymer will appear "larger" than a PS chain of the same mass.[1] Relying solely on PS calibration will significantly overestimate the molecular weight.[1][2]

Part 2: Comparative Analysis of Validation Methods
FeatureMethod A: Relative GPC (RI)Method B: NMR End-Group AnalysisMethod C: Absolute GPC-MALS
Principle Elution time vs. PS StandardsProton counting of chain endsLight scattering (Rayleigh ratio)
Accuracy Low (Relative)High (Absolute)High (Absolute)
MW Limit Unlimited

Da (

only)

Da
Key Requirement Calibration StandardsDistinct End-Group Signals

value
Data Output

(Apparent)

(Absolute)

Suitability for DM-4-MIP Screening Only Oligomer Validation Final QC / Release
Part 3: Experimental Protocols
Protocol 1: The "Chemist's Check" –

H NMR End-Group Analysis

Best for: Low MW prepolymers (


 kDa) and validating 

.

Rationale: DM-4-MIP contains a distinct methoxy singlet (


) on the aromatic ring.[1][2] This serves as a perfect internal reference for the repeat unit.

Workflow:

  • Solvent Selection: Dissolve 10-15 mg of polymer in 0.7 mL of deuterated solvent.

    • Standard:

      
       (Chloroform-d).[1][2]
      
    • For insoluble rigid chains:

      
       (Trifluoroacetic acid-d) or a mixture of 
      
      
      
      .[1][2]
  • Acquisition: Run

    
    H NMR (min. 400 MHz) with a relaxation delay (
    
    
    
    ) of
    
    
    seconds to ensure full relaxation of end groups.[1][2]
  • Integration:

    • Signal A (Repeat Unit): Integrate the Methoxy singlet (

      
       ppm). Set value to 
      
      
      
      .
    • Signal B (End Group): Identify the hydroxymethyl (

      
      ) or methyl ester end groups.[1][2] Integrate this signal.
      
  • Calculation:

    
    
    
    
    
    [1][2]
Protocol 2: The "Gold Standard" – GPC-MALS with

Determination

Best for: Final characterization of high MW polymers.

Rationale: Multi-Angle Light Scattering (MALS) measures MW directly from scattered light intensity, but it requires the specific refractive index increment (


) of the polymer in the mobile phase.

Step A: Determine


 (Critical for DM-4-MIP) [1][2]
  • Note: The methoxy group alters the refractive index compared to bare isophthalates.[2] You cannot assume the standard polyester value (

    
    ).[1][2]
    
  • Prepare 5 concentrations of the polymer in the mobile phase (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/mL).[1]

  • Inject directly into the Refractive Index (RI) detector (bypassing the column) or use an offline differential refractometer.[1][2]

  • Plot RI Signal Area vs. Concentration .

  • The slope of the line is the

    
    .[1][2]
    
    • Typical range for aromatic polyesters in THF:

      
      .[1][2]
      

Step B: GPC-MALS Run

  • Mobile Phase: HFIP (Hexafluoroisopropanol) + 0.05 M Potassium Trifluoroacetate (if cationic suppression is needed) is recommended for rigid DM-4-MIP polymers to prevent aggregation.[1][2] Alternatively, Chloroform with 2% Triethylamine.[1][2]

  • Columns: 2x PLgel Mixed-C (or equivalent linear columns).

  • Detectors: Series configuration: UV

    
     MALS 
    
    
    
    RI.
  • Analysis: Use the measured

    
     to calculate absolute 
    
    
    
    .[1][2][3]
Part 4: Visualization of the Validation Logic
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for selecting the correct validation method based on the polymer's stage and solubility.

ValidationWorkflow Start DM-4-MIP Polymer Sample Solubility Solubility Check (THF vs. HFIP) Start->Solubility LowMW Target Mn < 25 kDa? Solubility->LowMW Soluble NMR Method A: 1H NMR (End-Group Analysis) LowMW->NMR Yes (Oligomers) GPC_RI Method B: Relative GPC (Polystyrene Stds) LowMW->GPC_RI No (High MW) Result_Valid Validated Absolute MW NMR->Result_Valid Absolute Mn Calc_dndc Measure dn/dc (Slope of RI vs Conc) GPC_RI->Calc_dndc Require Accuracy? Result_Est Estimated MW (High Error Risk) GPC_RI->Result_Est Relative Values GPC_MALS Method C: GPC-MALS (Absolute MW) GPC_MALS->Result_Valid Absolute Mw, Mn, Rg Calc_dndc->GPC_MALS

Caption: Workflow for selecting the appropriate molecular weight validation method for DM-4-MIP derivatives.

Part 5: Comparative Data (Hypothetical Case Study)

The following table demonstrates the typical discrepancy observed when analyzing a DM-4-MIP based polyester using different methods.

ParameterMethod A: Relative GPC (THF, PS Stds)Method C: Absolute GPC-MALS (THF)Deviation (Error)

(Number Avg)
42,500 Da28,100 Da+51%

(Weight Avg)
95,000 Da58,000 Da+63%
PDI (

)
2.232.06N/A
Cause of Error Assumes random coil (PS); Polymer is rigid rod.[1][2]Measures actual scattering.[1][2]

Interpretation: The Relative GPC significantly overestimates the molecular weight because the rigid DM-4-MIP polymer occupies a larger hydrodynamic volume than a polystyrene chain of equivalent mass. Drug delivery formulations based on the "42k" value would likely fail release profile tests because the actual polymer is much smaller (28k).

References
  • Agilent Technologies. (2023).[1][2] GPC/SEC Standards and Calibration: A Guide to Relative vs. Absolute Detection. Retrieved from [Link]

  • Striegel, A. M. (2017).[1][2] Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm.[1][2] NIST Technical Note.[1][2] Retrieved from [Link]

  • Izunobi, J. U., & Higgs, C. L. (2011).[1][2] Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.[1][2] Journal of Chemical Education.[1][2] (General methodology for end-group analysis).

  • PubChem. (2025).[1][2][4] Dimethyl 4-hydroxyisophthalate (Analogous Structure Data).[1][2][4] Retrieved from [Link][1][2]

Sources

"confirming the absence of residual starting materials in Dimethyl 4-methoxyisophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the synthesis of Dimethyl 4-methoxyisophthalate (DM-4-MIP) , a critical building block for high-performance polymers and pharmaceutical intermediates, the "absence" of starting material is not merely a yield calculation—it is a regulatory mandate.

The primary starting material, 4-Methoxyisophthalic acid (4-MIPA) , possesses two carboxylic acid moieties.[1] Its persistence in the final product poses two specific risks:

  • Polymerization Termination: In polymer applications, unreacted acid groups act as chain terminators, crippling molecular weight distribution.[1]

  • Pharmaceutical Compliance: Under ICH Q3A/B guidelines, carryover of aromatic acids must often be controlled to <0.10% or lower, depending on the dose.[1]

This guide objectively compares HPLC-UV against GC-MS and 1H-NMR to determine the most robust protocol for confirming the absence (LOD < 0.05%) of 4-MIPA.

The Chemistry & The Challenge

To detect the impurity, one must understand its behavior relative to the product.[2]

  • The Product (DM-4-MIP): Non-polar diester.[1] Soluble in organic solvents; volatile enough for GC.[1]

  • The Impurity (4-MIPA): Highly polar dicarboxylic acid.[1] High melting point; non-volatile; ionizable.[1]

Synthesis Pathway & Impurity Origin: The standard synthesis involves Fischer esterification.[1] The reaction proceeds through a "Mono-Methyl" intermediate.[1]

SynthesisPath cluster_impurities Critical Impurities to Detect SM Starting Material 4-Methoxyisophthalic Acid (Polar, Di-acid) Mono Intermediate Monomethyl Ester (Semi-polar) SM->Mono + MeOH / H+ Prod Target Product Dimethyl 4-methoxyisophthalate (Non-polar, Diester) Mono->Prod + MeOH / H+

Figure 1: Stepwise esterification showing the persistence of polar acid precursors.

Comparative Analytical Assessment

We evaluated three techniques for their ability to "confirm absence" (Limit of Detection).

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-MSMethod C: 1H-NMR
Detection Principle UV Absorption (254 nm) based on polarity separation.[1]Electron Impact Ionization (Volatiles).Proton magnetic resonance.
Suitability for SM High. The acid functionality elutes distinctly in Reverse Phase.[1]Low. Dicarboxylic acids require derivatization (Silylation) to fly.[1]Medium. Good for structure, bad for trace quantitation.[1]
Limit of Detection (LOD) ~0.01% (100 ppm) ~0.1% (Direct) / 0.01% (Derivatized)~0.5 - 1.0%
Linearity Excellent (

)
Variable (Derivatization is reaction-dependent).[1]N/A
Verdict The Gold Standard for release testing.[1]Secondary tool for volatile organic impurities (VOIs).[1]Use only for identity confirmation.
Why HPLC Wins

GC-MS fails as a primary release test for the starting material because 4-MIPA hydrogen bonds strongly, leading to peak tailing or irreversible adsorption in the inlet liner unless derivatized with BSTFA.[1] Derivatization introduces a reaction step that adds variability.[1] HPLC analyzes the molecule "as is," minimizing error.

The Protocol: Self-Validating HPLC-UV System

This protocol utilizes a "Gradient Acid Suppression" technique.[1] The acidic mobile phase keeps the 4-MIPA in its non-ionized (protonated) form, ensuring it interacts with the C18 column rather than eluting in the void volume.

Chromatographic Conditions[1][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (L1),

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1]
    
  • Wavelength: 254 nm (Aromatic ring absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Setup[1]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Critical for peak shape of the acid.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Initial Hold (Traps polar Acid)
5.0 90 10 Isocratic End
20.0 10 90 Ramp (Elutes Non-polar Ester)
25.0 10 90 Wash
25.1 90 10 Re-equilibration

| 30.0 | 90 | 10 | End |

Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Blank: Inject Diluent only.

  • Standard Solution (Limit Level): Accurately weigh 10 mg of 4-MIPA Reference Standard into a 100 mL flask. Dilute to volume. Pipette 1.0 mL of this into a 100 mL flask (1 ppm nominal). Adjust concentration to match your required limit (e.g., 0.1%).

  • Test Sample: Weigh 50 mg of DM-4-MIP product into a 50 mL flask. Dissolve and dilute to volume with diluent (1 mg/mL).

Data Analysis & System Suitability

To ensure the result is trustworthy, the system must pass these checks before the sample is evaluated.

System Suitability Testing (SST)[1]
  • Resolution (

    
    ):  If the Mono-methyl intermediate is present, 
    
    
    
    between 4-MIPA and Mono-ester must be
    
    
    .[1]
  • Tailing Factor (

    
    ):  For the 4-MIPA peak, 
    
    
    
    must be
    
    
    .[1] Note: If
    
    
    , your mobile phase is not acidic enough.
  • Signal-to-Noise (S/N): The Sensitivity Solution (LOD) must show S/N

    
    .[1]
    
Interpretation Logic

DecisionTree Start Analyze Sample (HPLC-UV 254nm) RTCheck Peak at RT of 4-MIPA Std? Start->RTCheck Calc Calculate Area % vs Standard RTCheck->Calc Peak Detected Pass PASS Absence Confirmed RTCheck->Pass No Peak Calc->Pass < Limit (0.1%) Fail FAIL Reprocess Batch Calc->Fail > Limit (0.1%)

Figure 2: Decision logic for batch release based on HPLC data.

Alternative Method: GC-MS (For Volatile Impurities)

While HPLC is superior for the starting material, GC-MS is required if you used Thionyl Chloride or Methyl Iodide in synthesis, as these leave volatile residues invisible to UV.[1]

GC-MS Protocol Summary:

  • Column: HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
  • Carrier: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Note: This will detect the product and solvent residues, but will likely miss the 4-MIPA starting material unless it is silylated.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][3][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Acidic Mobile Phase selection).

  • PubChem. (n.d.).[1] Dimethyl 4-methoxyisophthalate Compound Summary. National Library of Medicine.[1] [Link][1]

  • FDA. (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][5][Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.